molecular formula C9H9BrO2 B8783613 1-Bromo-3-phenoxypropan-2-one

1-Bromo-3-phenoxypropan-2-one

Cat. No.: B8783613
M. Wt: 229.07 g/mol
InChI Key: BXDZDFAFDNQZEY-UHFFFAOYSA-N
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Description

Contextualization of Alpha-Haloketones and Phenoxy Ethers in Chemical Research

Alpha-haloketones are a class of organic compounds characterized by a ketone functional group with a halogen atom positioned on the alpha-carbon. This unique structural arrangement imparts a high degree of reactivity, making them exceptionally valuable in organic synthesis. The presence of two electrophilic centers—the carbonyl carbon and the adjacent carbon-halogen bond—allows for a diverse range of chemical transformations. cymitquimica.com Consequently, α-haloketones serve as key precursors in the synthesis of various heterocyclic compounds, which are foundational to many pharmaceutical and agrochemical products.

Strategic Importance of 1-Bromo-3-phenoxypropan-2-one (B6259513) as a Synthetic Intermediate

This compound strategically combines the functionalities of an α-bromoketone and a phenoxy ether, making it a highly versatile intermediate in multi-step synthetic pathways. Its utility is particularly noted in the synthesis of complex pharmaceutical agents. echemi.comchemicalbook.com For instance, it can serve as a key building block in the development of tyrosine kinase inhibitors and antiangiogenic agents, which are critical in cancer therapy. echemi.comchemicalbook.com

The reactivity of the bromine atom allows for facile nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. cymitquimica.com Simultaneously, the ketone and phenoxy ether moieties can be further manipulated to construct more elaborate molecular frameworks. This dual reactivity allows chemists to strategically plan synthetic routes that are both efficient and convergent.

Overview of Current Research Landscape and Key Challenges in its Utilization

The current research involving this compound and related α-haloketones is focused on expanding their synthetic applications and developing more sustainable and efficient synthetic methods. A significant area of investigation is the use of these intermediates in the synthesis of novel heterocyclic compounds with potential biological activity. researchgate.net

Despite its synthetic utility, the utilization of this compound is not without its challenges. The high reactivity of the compound, while advantageous for synthesis, also presents stability issues. echemi.com Like many reactive intermediates, it can be prone to decomposition and may require careful handling and storage conditions. echemi.com Safety is another key concern, as the compound is classified as a skin and eye irritant and is combustible. echemi.comnih.gov

Furthermore, scaling up the production of such reactive compounds for industrial applications can present significant hurdles related to process safety and control. For analogous compounds, challenges in transitioning from laboratory-scale synthesis to commercial production have been noted, requiring careful optimization of reaction parameters and equipment design.

Methodological Frameworks for Studying Reactive Chemical Entities

The study of reactive chemical entities like this compound necessitates a robust set of analytical and spectroscopic techniques to elucidate their structure, reactivity, and purity.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structural integrity of the molecule, including the positions of the bromine atom and the phenoxy group.

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for verifying the molecular weight and elemental composition. The distinct isotopic pattern of bromine provides a clear signature in the mass spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, particularly the carbonyl group of the ketone.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved. For similar chiral compounds, HPLC with chiral stationary phases has been successfully employed to resolve enantiomers, highlighting its utility in stereoselective synthesis. researchgate.net

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations can provide valuable insights into the electronic structure, molecular orbital interactions, and reactivity of the compound. This theoretical framework aids in understanding and predicting its chemical behavior.

Below is a table summarizing the key properties of this compound.

PropertyValueSource
Molecular Formula C₉H₉BrO₂ nih.gov
Molecular Weight 229.07 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 237386-02-6 fluorochem.co.uk
Canonical SMILES C1=CC=C(C=C1)OCC(=O)CBr nih.gov
InChI Key BXDZDFAFDNQZEY-UHFFFAOYSA-N nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

1-bromo-3-phenoxypropan-2-one

InChI

InChI=1S/C9H9BrO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5H,6-7H2

InChI Key

BXDZDFAFDNQZEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)CBr

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 3 Phenoxypropan 2 One

Historical Evolution of Preparative Routes to 1-Bromo-3-phenoxypropan-2-one (B6259513)

The development of synthetic routes to this compound is intrinsically linked to the broader advancements in ketone halogenation and ether synthesis. Early methods often relied on robust, yet less selective, reagents and conditions.

Early Bromination Strategies and Reagent Selection

Historically, the direct bromination of ketones was a primary method for producing α-haloketones. wikipedia.org The most straightforward approach involved the reaction of an enolizable ketone with elemental bromine under acidic or basic conditions. mdpi.com In an acidic medium, the reaction proceeds through an enol intermediate, while in a basic medium, an enolate is the reactive species. wikipedia.org

For the synthesis of this compound, this would involve the bromination of 1-phenoxypropan-2-one. Early methods often employed molecular bromine (Br₂) as the brominating agent. However, the use of Br₂ presents several drawbacks, including its hazardous nature and the potential for over-bromination and other side reactions. nih.gov

Alternative brominating agents were explored to overcome these limitations. These included reagents like cupric bromide and dioxane dibromide. nih.gov A notable early method involved the use of sulfuryl chloride in the presence of an alkali metal bromide, such as sodium bromide, under anhydrous conditions. google.com

Table 1: Comparison of Early Brominating Reagents

ReagentAdvantagesDisadvantages
Molecular Bromine (Br₂)Readily availableHazardous, can lead to over-bromination
Cupric Bromide (CuBr₂)Milder than Br₂Stoichiometric amounts of copper salts produced
Dioxane DibromideSolid, easier to handle than Br₂Can be unstable
Sulphuryl Chloride/Sodium BromideDirect brominationGeneration of sulfur dioxide

Development of Phenoxypropanone Scaffolds

The synthesis of the precursor, 1-phenoxypropan-2-one, is a critical step. A common historical and ongoing strategy involves the Williamson ether synthesis. This method typically involves the reaction of a sodium phenoxide with an alkyl halide, such as chloroacetone (B47974) or bromoacetone, to form the corresponding ether. google.com

Another approach to the phenoxypropanone scaffold involves the reaction of phenol (B47542) with 1,2-epoxy-3-chloropropane (epichlorohydrin) followed by oxidation of the resulting 1-phenoxy-3-chloropropan-2-ol. The etherification can also be achieved by reacting phenol with allyl chloride followed by oxidation of the resulting allyl phenyl ether.

Contemporary and Optimized Synthetic Approaches

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for the preparation of this compound.

Regioselective Alpha-Bromination Techniques

A key challenge in the synthesis of this compound is achieving regioselective bromination at the α-position. Contemporary methods have largely shifted away from molecular bromine towards more selective and safer brominating agents.

N-Bromosuccinimide (NBS) has emerged as a popular and effective reagent for the α-bromination of ketones. nih.govtandfonline.com The reaction can be catalyzed by various substances, including acids, bases, or solid supports like alumina (B75360) or montmorillonite (B579905) K-10 clay. nih.govtandfonline.com The use of catalysts can enhance the reaction rate and selectivity. For instance, the use of acidic aluminum oxide with NBS in methanol (B129727) can lead to exclusive α-bromination. nih.gov

Another mild and regioselective method involves the use of bromodimethylsulfonium bromide (BDMS). organic-chemistry.orgacs.org This reagent effectively monobrominates β-keto esters and 1,3-diketones without the need for additional catalysts and avoids the formation of dibrominated byproducts. organic-chemistry.orgacs.org

Electrochemical methods have also been developed for the regioselective α'-bromination of α,β-unsaturated ketones, offering a novel approach to halogenation. rsc.orgacs.org

Table 2: Modern Reagents for Regioselective α-Bromination

ReagentCatalyst/ConditionsKey Advantages
N-Bromosuccinimide (NBS)Acidic Al₂O₃, Montmorillonite K-10High regioselectivity, safer than Br₂ nih.govtandfonline.com
Bromodimethylsulfonium Bromide (BDMS)No catalyst neededMild conditions, high yield, no dibromination organic-chemistry.orgacs.org
H₂O₂–HBr"On water", room temperatureEnvironmentally friendly, inexpensive rsc.org
Electrochemical BrominationCuBr, MeCNNovel, controlled bromination rsc.org

Etherification Strategies for Phenoxypropanone Formation

Modern etherification strategies for synthesizing the 1-phenoxypropan-2-one precursor often focus on improving the efficiency and sustainability of the Williamson ether synthesis. Phase-transfer catalysis can be employed to facilitate the reaction between the phenoxide and the alkyl halide, often leading to higher yields and milder reaction conditions.

Vapor-phase reactions of phenolic compounds with organic halides over solid catalysts containing metal oxides represent another advanced approach to ether synthesis. google.com This method can produce ethers with a hydrogen halide as a valuable by-product. google.com

The reaction of 1,2-epoxy-3-phenoxypropane with various nucleophiles is also a well-established route to related structures, highlighting the versatility of this building block. researchgate.netcapes.gov.brkpi.ua The synthesis of 1-phenoxy-2-propanol, a closely related compound, is often achieved through the reaction of phenol with propylene (B89431) oxide. cymitquimica.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of α-haloketones. tandfonline.comtandfonline.comresearchgate.net This includes the use of less hazardous reagents, the development of catalytic reactions, and the use of environmentally benign solvents like water. tandfonline.comtandfonline.com

One notable green approach to bromination is the use of an aqueous hydrogen peroxide-hydrobromic acid (H₂O₂–HBr) system. rsc.org This method allows for the bromination of ketones at room temperature without the need for a catalyst or an organic solvent, with water being the only significant byproduct. rsc.orggoogle.com

The use of ionic liquids as reaction media for halogenation reactions has also been explored as a greener alternative to traditional organic solvents. wikipedia.org Furthermore, solvent-free reaction conditions, where reagents are ground together, represent a significant step towards sustainable chemistry. mdpi.com These approaches aim to reduce waste, improve energy efficiency, and minimize the environmental impact of chemical synthesis. rsc.org

Solvent-Free Reactions

In recent years, solvent-free reaction conditions have gained prominence as a green chemistry approach, minimizing volatile organic compound (VOC) emissions and often simplifying product purification.

For the initial etherification step, the Williamson ether synthesis can be adapted to solvent-free conditions. This involves the direct reaction of a phenol with an alkylating agent in the presence of a solid base. Research has demonstrated the efficient etherification of phenols with various alkylating agents using solid bases like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) without any solvent. tandfonline.comresearchgate.nettandfonline.com The reaction proceeds by mixing the phenol and the solid base, followed by the addition of the alkylating agent, often with vigorous stirring or grinding at moderate temperatures (e.g., 60°C). tandfonline.comorgchemres.org This method is noted for its rapid reaction times, high purity of products, and excellent yields. researchgate.nettandfonline.com

The subsequent α-bromination of the resulting phenoxyacetone (B1677642) can also be performed under solvent-free conditions. One effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent, often accelerated by microwave irradiation. researchgate.netbenthamdirect.comingentaconnect.com This approach is lauded for its efficiency, exceptionally short reaction times, and simple work-up procedures, providing excellent yields of the desired α-bromoketone without the need for a catalyst. researchgate.netbenthamdirect.com Another solvent-free option is the use of an aqueous hydrogen peroxide (H2O2) and hydrobromic acid (HBr) system. iau.ir While aqueous, this method is considered "organic solvent-free" and can be highly efficient, especially when heated, reducing reaction times from days to hours. iau.ir

Catalyst-Mediated Syntheses

Catalysis offers pathways to enhance reaction rates, improve selectivity, and enable milder reaction conditions. Both the etherification and bromination steps can benefit from catalytic methods.

Ether Linkage Formation: The Williamson ether synthesis of phenoxyacetone can be significantly enhanced using phase-transfer catalysis (PTC). This technique is particularly useful when dealing with a two-phase system, such as an aqueous solution of sodium or potassium phenoxide and an organic solvent containing the haloacetone precursor. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) hydrogen sulfate (B86663) or benzyltriphenylammonium chloride, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkylating agent. units.itcapes.gov.brquizlet.com This avoids the need for anhydrous conditions and can lead to high yields under mild conditions. capes.gov.br

Bromination: A variety of catalytic systems are available for the α-bromination of ketones. A prominent green chemistry approach utilizes a combination of HBr and H2O2, where H2O2 acts as the in-situ oxidant to generate bromine. This reaction can be catalyzed by substances like lithium chloride (LiCl) to improve yields and reduce reaction times. iau.ir Other systems for the oxidative α-halogenation of ketones employ titanium tetrachloride (TiCl4) as a catalyst in the presence of H2O2. organic-chemistry.org

More advanced catalytic methods include photocatalysis. chemistryviews.org For instance, α-haloketones can be synthesized from olefins using a photocatalyst, such as copper-modified graphitic carbon nitride (Cu-C3N4), with a halogen source like nickel bromide under visible light irradiation. units.itnih.govacs.org Iron-catalyzed methods have also been developed for the aerobic oxidation of olefins to yield α-haloketones, representing another pathway from different starting materials. organic-chemistry.orgresearchgate.netliv.ac.ukacs.org

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry, focusing on maximizing the incorporation of reactant atoms into the final product.

The traditional Williamson ether synthesis has a moderate atom economy. The reaction between sodium phenoxide and bromoacetone, for instance, produces sodium bromide as a stoichiometric byproduct. Reaction: C₆H₅ONa + BrCH₂C(O)CH₃ → C₆H₅OCH₂C(O)CH₃ + NaBr

The atom economy can be calculated as: (Molecular Weight of Product) / (Sum of Molecular Weights of Reactants) x 100%

For this reaction, the atom economy is significantly less than 100% due to the formation of the salt byproduct.

The subsequent bromination step's atom economy depends heavily on the chosen reagent.

Molecular Bromine (Br₂): This reaction produces HBr as a byproduct, lowering the atom economy. C₆H₅OCH₂C(O)CH₃ + Br₂ → C₆H₅OCH₂C(O)CH₂Br + HBr

N-Bromosuccinimide (NBS): Using NBS generates succinimide (B58015) as a major byproduct, resulting in poor atom economy. researchgate.net

Photocatalytic and other oxidative methods that use atmospheric oxygen as the ultimate oxidant also offer high atom economy. nih.govorganic-chemistry.org These modern approaches align with green chemistry principles by avoiding hazardous reagents like elemental bromine and minimizing the generation of non-valuable byproducts. units.itchemistryviews.org

Precursor Chemistry and Starting Material Derivation

The selection of appropriate starting materials is crucial for an efficient synthesis. The synthesis of this compound relies on precursors derived from propan-2-one and phenol.

Propan-2-one Derivatives as Key Precursors

The backbone of the target molecule is a propan-2-one (acetone) unit. For the synthesis of this compound, a functionalized acetone (B3395972) derivative is required. The most common precursors are α-haloacetones, such as chloroacetone or bromoacetone.

These reagents provide an electrophilic carbon center that is susceptible to nucleophilic attack by a phenoxide ion to form the ether linkage, and they already contain the ketone functionality. Chloroacetone is often preferred for the initial etherification step due to its lower cost and sufficient reactivity, especially when catalyzed. chemistryviews.org Alternatively, the synthesis can start with phenoxyacetone, which is then brominated in a subsequent step. benthamdirect.com

The table below summarizes key propan-2-one derivatives used in this synthesis.

Table 1: Key Propan-2-one Precursors

Compound Name Chemical Formula Role in Synthesis
Chloroacetone C₃H₅ClO Alkylating agent in Williamson ether synthesis
Bromoacetone C₃H₅BrO Alkylating agent in Williamson ether synthesis

Phenol Derivatives and Ether Linkage Formation

The phenoxy group is introduced using phenol or a corresponding phenoxide. The formation of the aryl ether bond is most classically accomplished via the Williamson ether synthesis. orgchemres.orgjk-sci.com This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. sci-int.com

The phenoxide is typically generated in situ by treating phenol with a suitable base. For laboratory-scale synthesis, strong bases like sodium hydride (NaH) are effective. capes.gov.br For industrial or greener applications, weaker inorganic bases like potassium carbonate (K₂CO₃) are often used, particularly in conjunction with polar aprotic solvents or phase-transfer catalysis. tandfonline.comjk-sci.com

The reaction involves deprotonating the phenol to form the highly nucleophilic phenoxide anion, which then displaces the halide from the α-carbon of the haloacetone. ingentaconnect.com The use of potassium iodide as a catalyst in the reaction between phenol and chloroacetone has been shown to dramatically improve yields, likely by an in-situ Finkelstein reaction to generate the more reactive iodoacetone. benthamdirect.com

Table 2: Williamson Ether Synthesis for Phenoxyacetone

Reactant 1 Reactant 2 Base/Catalyst Typical Solvent Product
Phenol Chloroacetone K₂CO₃ / KI Acetone Phenoxyacetone
Sodium Phenoxide Bromoacetone - DMF, DMSO Phenoxyacetone
Phenol Chloroacetone NaOH / PTC* Dichloromethane/H₂O Phenoxyacetone

*PTC: Phase-Transfer Catalyst

Large-Scale Synthesis and Process Optimization Considerations

Transitioning a synthesis from the laboratory bench to an industrial scale requires careful consideration of safety, cost, efficiency, and environmental impact. theswissbay.ch

For the synthesis of this compound, a key optimization point is the choice of reagents and reaction conditions. Using chloroacetone and phenol with potassium carbonate and a catalytic amount of potassium iodide is an effective and economical approach for producing the phenoxyacetone intermediate. chemistryviews.orgbenthamdirect.com

The subsequent bromination step requires significant process control. The use of molecular bromine on a large scale is hazardous due to its toxicity and corrosivity. Therefore, alternative brominating systems are highly preferred. The H₂O₂-HBr system is attractive for industrial applications as it uses inexpensive and safer reagents and generates water as the primary byproduct. rsc.orgacs.orgresearchgate.net Process parameters such as temperature, reagent addition rate, and mixing must be carefully controlled to manage the exothermicity of the reaction and prevent the formation of poly-brominated side products. sci-int.com

Continuous flow microreactors offer a modern solution for process optimization, particularly for hazardous reactions like bromination. researchgate.net Flow chemistry provides superior control over reaction parameters, enhances heat transfer, improves safety by minimizing the volume of reactive intermediates at any given time, and allows for easier scale-up. akjournals.com The α-bromination of acetophenone, a related process, has been successfully optimized and scaled up using a continuous flow microreactor, demonstrating the viability of this technology for producing α-bromoketones with high yield and selectivity. researchgate.netakjournals.com The use of phase-transfer catalysis in two-phase systems is also a well-established industrial practice that can simplify product isolation and catalyst recycling. beilstein-journals.orgphasetransfercatalysis.com

Reactor Design and Flow Chemistry Approaches

The production of α-haloketones, including this compound, has significantly benefited from advancements in reactor technology, particularly the adoption of continuous flow chemistry. vapourtec.comacs.org These approaches offer superior control over reaction parameters compared to traditional batch processes, leading to higher yields, improved safety, and enhanced product quality.

Flow chemistry utilizes microreactors or tubular reactors, which are characterized by their high surface-area-to-volume ratio. researchgate.net This allows for efficient heat and mass transfer, which is crucial for highly exothermic or fast reactions, such as bromination. The ability to precisely control temperature and residence time in a continuous flow setup minimizes the formation of byproducts and allows for the safe handling of hazardous reagents. vapourtec.com

In the context of synthesizing α-bromoketones, flow reactors can be designed to handle unstable intermediates. For instance, the in-situ generation of bromine or other brominating agents can be integrated into the flow system, reducing the risks associated with storing and handling these corrosive and toxic substances. smolecule.com A typical flow setup for the synthesis of α-bromoketones might involve pumping a solution of the ketone precursor and a brominating agent through a heated or cooled tube reactor. acs.orgacs.org The reaction mixture then flows into a collection vessel, often with an integrated quenching step to stop the reaction and neutralize any unreacted reagents.

The design of the reactor itself is a critical factor. Tubular reactors made of inert materials such as glass, stainless steel, or specialized polymers are common. mdpi.com The dimensions of the reactor, including its length and internal diameter, are carefully chosen to achieve the desired residence time and flow characteristics.

Table 1: Illustrative Parameters for Flow Synthesis of α-Bromoketones

ParameterTypical RangeSignificance
Reactor Type Tubular Reactor, MicroreactorProvides excellent heat and mass transfer. researchgate.net
Reactor Material Glass, FEP Tubing, Stainless SteelEnsures chemical compatibility and durability. mdpi.com
Internal Diameter 0.5 - 5 mmInfluences flow regime and heat transfer.
Reactor Length 1 - 20 mDetermines residence time at a given flow rate.
Flow Rate 0.1 - 10 mL/minControls residence time and throughput. acs.org
Temperature -20 to 100 °CAffects reaction rate and selectivity.
Residence Time Seconds to minutesAllows for precise control over the reaction extent. smolecule.com
Pressure Atmospheric to 10 barCan be used to increase reaction rates and prevent solvent boiling.

This table presents typical parameters and is not specific to the synthesis of this compound due to a lack of publicly available data.

Purity Assessment and Impurity Profiling in Preparative Chemistry

The purity of this compound is paramount, as impurities can affect the outcome of subsequent reactions and the quality of the final product. A comprehensive approach to purity assessment involves a combination of chromatographic and spectroscopic techniques to identify and quantify any impurities present. ijprajournal.comijpsonline.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates. ajprd.com For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The method would be validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable results. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for impurity profiling, particularly for volatile impurities. researchgate.net It allows for the separation of different components in a mixture followed by their identification based on their mass-to-charge ratio. This technique is especially useful for identifying process-related impurities and residual solvents. scholarsresearchlibrary.com

Impurity profiling is the process of identifying and quantifying all potential impurities in a substance. ijprajournal.comijpsonline.com For this compound, potential impurities could arise from the starting materials, side reactions during the synthesis, or degradation of the product. Common impurities in the synthesis of α-bromoketones can include the starting ketone, di-brominated products, and products of side reactions.

The structural elucidation of unknown impurities often requires the use of hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and, in some cases, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

Table 2: Analytical Techniques for Purity Assessment and Impurity Profiling

TechniquePurposeTypical Findings
HPLC Purity determination, quantification of known and unknown impurities. researchgate.netPurity of the main component, presence of starting materials, byproducts.
GC-MS Identification and quantification of volatile impurities and residual solvents. researchgate.netscholarsresearchlibrary.comResidual solvents from synthesis, volatile byproducts.
LC-MS Identification of non-volatile impurities. nih.govresearchgate.netMolecular weight of impurities, aiding in structure elucidation.
NMR Structural elucidation of isolated impurities.Detailed structural information of unknown compounds.
FTIR Functional group analysis.Confirmation of the chemical structure of the main component and impurities.

This table outlines common analytical techniques and their applications in purity assessment.

Chemical Reactivity and Transformation Pathways of 1 Bromo 3 Phenoxypropan 2 One

Reactivity of the Alpha-Bromoketone Moiety

The α-bromoketone functional group is a well-established reactive intermediate in organic synthesis. mdpi.com The presence of the bromine atom on the carbon adjacent (in the alpha position) to the carbonyl group creates a highly electrophilic center at that carbon, making it susceptible to attack by nucleophiles. fiveable.me Furthermore, the carbonyl group's inductive effect enhances the polarity of the carbon-bromine bond, which increases the molecule's reactivity in comparison to standard alkyl halides. nih.gov The protons on the carbon on the other side of the carbonyl group (the α'-position) are also acidified, allowing for base-mediated reactions that proceed via an enolate intermediate.

Nucleophilic substitution is a cornerstone of the reactivity of 1-Bromo-3-phenoxypropan-2-one (B6259513), where a nucleophile replaces the bromine atom. This reaction can proceed through different mechanisms, primarily dictated by the reaction conditions and the structure of the substrate.

The reaction of this compound with nucleophiles predominantly follows the bimolecular nucleophilic substitution (SN2) pathway. This is characteristic of primary alkyl halides and is significantly accelerated in α-haloketones. The rate of SN2 reactions in α-haloketones is unusually fast compared to analogous alkyl halides. This enhanced reactivity is attributed to electronic factors. The adjacent carbonyl group helps to stabilize the trigonal bipyramidal transition state through orbital overlap, lowering the activation energy of the reaction.

Studies comparing the reactivity of α-haloketones to simple alkyl halides demonstrate this rate enhancement. The relative rates highlight the activating effect of the carbonyl group.

SubstrateRelative Rate of SN2 Reaction with LiI in Acetone (B3395972)
n-Propyl chloride1
Chloroacetone (B47974)35,000
n-Propyl bromide1,000
Bromoacetone100,000

This table presents generalized data to illustrate the activating effect of an adjacent carbonyl group on the rate of SN2 reactions.

Steric effects also play a crucial role in SN2 reactions. The attack of the nucleophile occurs from the backside of the carbon-bromine bond. For this compound, the brominated carbon is primary, which is ideal for an SN2 reaction as it is relatively unhindered. While the phenoxymethyl (B101242) group is somewhat bulky, studies on similar α-haloketones have shown that bimolecular substitutions are remarkably insensitive to steric hindrance from substituents on the carbonyl side of the molecule. purechemistry.org However, steric hindrance directly at the reaction center (the α-carbon) would significantly impede the reaction.

The unimolecular nucleophilic substitution (SN1) mechanism, which involves the formation of a carbocation intermediate, is highly unlikely for this compound. SN1 reactions are favored for tertiary and secondary alkyl halides, which can form relatively stable carbocations.

There are two primary reasons for the disfavoring of the SN1 pathway in this case:

Substrate Structure: The bromine is attached to a primary carbon. Primary carbocations are inherently unstable and their formation is energetically costly.

Electronic Destabilization: The powerful electron-withdrawing inductive effect of the adjacent carbonyl group would severely destabilize any positive charge that would form on the α-carbon. This makes the formation of the requisite carbocation intermediate extremely unfavorable.

Therefore, under typical nucleophilic substitution conditions, SN2 reactions will dominate, and SN1 or SN1'-type processes are not considered viable transformation pathways for this compound.

In the presence of a base, this compound, like many other α-haloketones with acidic α'-protons, can undergo an intramolecular cyclization known as the Favorskii rearrangement. wikipedia.org This reaction transforms the α-bromoketone into a carboxylic acid derivative. purechemistry.org

The mechanism proceeds as follows:

Enolate Formation: A base (e.g., hydroxide (B78521) or an alkoxide) abstracts an acidic proton from the α'-carbon (the CH₂ group of the phenoxymethyl moiety) to form a resonance-stabilized enolate. nrochemistry.com

Intramolecular SN2 Attack: The enolate then acts as an internal nucleophile, attacking the α-carbon and displacing the bromide ion in an intramolecular SN2 fashion. wikipedia.org

Cyclopropanone (B1606653) Intermediate: This cyclization step results in the formation of a highly strained, three-membered ring ketone intermediate known as a cyclopropanone. nrochemistry.com

Nucleophilic Ring-Opening: The nucleophile (e.g., hydroxide) attacks the carbonyl carbon of the cyclopropanone. The strained ring opens to form a more stable carbanion.

Protonation: The carbanion is subsequently protonated by the solvent (e.g., water) to yield the final rearranged product, which would be 3-phenoxypropanoic acid if hydroxide is used as the base.

This pathway represents a significant transformation route for this compound under basic conditions, leading to a skeletal rearrangement of the molecule.

Alpha-elimination is a reaction pathway where a proton and a leaving group are removed from the same carbon atom, leading to the formation of a carbene. wikipedia.org For this compound, this would involve the removal of the α-proton (from the C-Br carbon) and the bromide ion by a strong base.

The mechanism would be:

A strong, sterically hindered base deprotonates the α-carbon, forming a carbanion.

This carbanion then expels the bromide ion to generate an acyl-carbene intermediate.

However, this pathway is generally less favorable for α-haloketones compared to other reactions like the Favorskii rearrangement. The acidity of the α'-protons is typically greater than that of the α-proton, meaning enolate formation at the α'-position is kinetically and thermodynamically favored. wikipedia.org Alpha-elimination would require a very strong, hindered base that can selectively deprotonate the less acidic α-position. While theoretically possible, the scope of α-elimination to form carbenes from α-haloketones is considered narrow, and it is not a primary reactivity pathway for this compound under most conditions. stackexchange.com

In addition to ionic pathways, the carbon-bromine bond in this compound can undergo homolytic cleavage to initiate radical reactions. This can be achieved through photolysis (using UV light) or with the use of a radical initiator.

The key step is the abstraction of the bromine atom by another radical, typically generated from an initiator like AIBN (azobisisobutyronitrile) in the presence of a radical mediator such as a trialkyltin hydride (e.g., tributyltin hydride, Bu₃SnH). libretexts.org

Initiation: A radical initiator generates a tin radical (Bu₃Sn•).

Propagation (Bromine Abstraction): The tin radical abstracts the bromine atom from this compound to form a stable tin-bromine (B14679306) bond and a carbon-centered α-keto radical. This is a thermodynamically favorable process. libretexts.org

Propagation (Further Reaction): The resulting carbon-centered radical can then participate in various subsequent reactions, such as abstracting a hydrogen atom from the tin hydride to complete a reduction cycle (forming 3-phenoxypropan-2-one) or adding to an alkene in an intermolecular or intramolecular fashion.

This reactivity pathway opens up non-polar reaction mechanisms that are distinct from the more common nucleophilic substitutions, allowing for different types of bond formations and molecular transformations.

Nucleophilic Substitution Reactions at the Brominated Carbon Center

Reactivity of the Ketone Functionality

The ketone functionality in this compound is a central hub of reactivity. The electrophilic nature of the carbonyl carbon and the acidity of the α-protons on the adjacent methylene (B1212753) group dictate its participation in a variety of chemical transformations. This section explores the principal reaction pathways originating from the ketone group, specifically nucleophilic additions to the carbonyl and substitutions at the α-carbon via enolate intermediates.

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl group (C=O) is characterized by a polarized double bond, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. This fundamental reactivity leads to the formation of alcohols and other addition products.

The reduction of the ketone in this compound to a secondary alcohol is a common and predictable transformation. Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are effective for this purpose. NaBH₄ is a mild reducing agent, which selectively reduces aldehydes and ketones without affecting other functional groups present in the molecule, such as the ether linkage or the carbon-bromine bond. organic-chemistry.orgyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. youtube.com This nucleophilic attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent yields the final alcohol product, 1-Bromo-3-phenoxy-2-propanol. jst.go.jpyoutube.com

Table 1: Hydride Reduction of this compound

SubstrateReagentSolventProduct
This compoundSodium Borohydride (NaBH₄)Methanol (CH₃OH)1-Bromo-3-phenoxy-2-propanol

The addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to ketones is a powerful method for forming new carbon-carbon bonds and producing tertiary alcohols. masterorganicchemistry.commasterorganicchemistry.com However, the reaction with α-bromo ketones like this compound follows a more complex pathway than simple addition.

While the initial step is the expected nucleophilic addition of the organometallic reagent to the carbonyl carbon, the resulting haloalkoxide intermediate can undergo a subsequent intramolecular Sₙ2 reaction. youtube.com The newly formed alkoxide acts as an internal nucleophile, displacing the adjacent bromide to form a three-membered epoxide ring. Acidic workup of the reaction mixture then leads to the opening of this strained epoxide, which can result in rearranged products rather than the simple tertiary alcohol. This reaction pathway is a known complication in the addition of strong nucleophiles to α-haloketones. youtube.com

Table 2: Reaction Pathway of Grignard Reagents with this compound

StepReactantsIntermediate/ProductDescription
1This compound + Methylmagnesium Bromide (CH₃MgBr)Bromoalkoxide IntermediateNucleophilic addition to the carbonyl group.
2Bromoalkoxide Intermediate2-Methyl-2-(phenoxymethyl)oxiraneIntramolecular Sₙ2 cyclization to form an epoxide.
32-Methyl-2-(phenoxymethyl)oxirane + Acidic Workup (H₃O⁺)Rearranged diol productsAcid-catalyzed ring-opening of the epoxide.

Enolization and Alpha-Substitutions of the Ketone

The protons on the carbon atoms adjacent (in the α-position) to the carbonyl group exhibit enhanced acidity. Removal of one of these protons by a base generates a nucleophilic enolate ion. For this compound, the protons on the C3 methylene group (adjacent to the phenoxy group) are available for deprotonation. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is typically required to ensure complete and regioselective formation of the enolate at this position. chemistrysteps.comlibretexts.org This enolate is a key intermediate for forming new carbon-carbon bonds at the α-position.

Once formed, the enolate of this compound can act as a potent nucleophile in Sₙ2 reactions with various electrophiles. fiveable.me The reaction with alkyl halides, known as enolate alkylation, introduces a new alkyl group at the C3 position. libretexts.orgyoutube.com This reaction is most effective with primary alkyl halides to avoid competing elimination reactions. chemistrysteps.com Similarly, reaction with an acyl halide (like acetyl chloride) would result in the acylation of the enolate, forming a β-diketone derivative.

Table 3: Representative α-Alkylation of this compound

StepReagentsIntermediate/Product
1. Enolate FormationThis compound + Lithium Diisopropylamide (LDA) in THF, -78 °CLithium Enolate
2. AlkylationLithium Enolate + Iodomethane (CH₃I)1-Bromo-3-phenoxybutan-2-one

Enolates are key nucleophiles in condensation reactions, such as the Aldol (B89426) and Claisen-Schmidt reactions. masterorganicchemistry.comsigmaaldrich.com The enolate derived from this compound can attack the carbonyl carbon of an aldehyde or another ketone to form a β-hydroxy ketone (an aldol addition product). learncbse.in To ensure a specific outcome and prevent self-condensation, a "crossed" or "directed" aldol reaction is often employed. 182.160.97 In this strategy, the enolate of our target ketone is formed first with a strong base (like LDA), and then a non-enolizable aldehyde, such as benzaldehyde, is added as the electrophilic partner. byjus.com The resulting reaction yields a specific β-hydroxy ketone, which may subsequently be dehydrated to form an α,β-unsaturated ketone.

Table 4: Directed Aldol Addition with Benzaldehyde

StepReagentsProductProduct Name
1. Enolate FormationThis compound + LDA in THF, -78 °CLithium EnolateN/A
2. Aldol AdditionLithium Enolate + BenzaldehydeAldol Adduct1-Bromo-4-hydroxy-3-(phenoxymethyl)-4-phenylbutan-2-one

Baeyer-Villiger Oxidation and Related Rearrangements

The Baeyer-Villiger oxidation is a well-established method for converting ketones into esters using peroxy acids or peroxides. wikipedia.orgorganic-chemistry.org For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the two groups attached to the carbonyl carbon: the bromomethyl group (-CH2Br) and the phenoxymethyl group (-CH2OPh). The established order of migration preference is generally tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In this specific case, both substituents are primary alkyl groups. However, their electronic properties differ significantly. The phenoxymethyl group is less electron-withdrawn compared to the bromomethyl group. The group better able to stabilize a positive charge during the migration step will preferentially move. Therefore, it is anticipated that the phenoxymethyl group would have a higher migratory aptitude.

Predicted Baeyer-Villiger Oxidation Products:

Migrating GroupProduct StructureProduct Name
Phenoxymethyl (-CH2OPh)BrCH2-O-C(=O)-CH2OPh(Phenoxymethyl) 2-bromoacetate
Bromomethyl (-CH2Br)PhOCH2-O-C(=O)-CH2Br(Bromomethyl) 2-phenoxyacetate

A more characteristic reaction for α-halo ketones in the presence of a base is the Favorskii rearrangement . wikipedia.orgadichemistry.com This reaction converts α-halo ketones into carboxylic acid derivatives, often with a skeletal rearrangement. When treated with a base like sodium hydroxide or an alkoxide, this compound is expected to undergo this transformation. The mechanism is believed to involve the formation of a cyclopropanone intermediate after the deprotonation of the α'-carbon (the carbon of the phenoxymethyl group). wikipedia.org Subsequent nucleophilic attack by the base on the cyclopropanone ring leads to its opening and the formation of a rearranged carboxylate salt.

The opening of the cyclopropanone intermediate will occur to form the more stable carbanion. In this case, cleavage of the bond between the carbonyl carbon and the phenoxymethyl-substituted carbon would lead to a carbanion stabilized by the adjacent phenyl group, resulting in 3-phenoxypropanoic acid or its corresponding ester if an alkoxide is used as the base.

Expected Favorskii Rearrangement with Alkoxide Base (e.g., NaOR'):

StepDescriptionIntermediate/Product
1. Enolate FormationBase abstracts a proton from the α'-carbon (C3).Enolate anion
2. CyclizationIntramolecular SN2 displacement of bromide.2-(Phenoxymethyl)cyclopropanone
3. Nucleophilic AttackAlkoxide attacks the carbonyl carbon.Tetrahedral intermediate
4. Ring OpeningCleavage to form the more stable carbanion.Carbanion intermediate
5. ProtonationProton transfer from solvent.Alkyl 3-phenoxypropanoate

Reactivity of the Phenoxy Ether Linkage

The phenoxy ether bond in this compound is generally stable but can be cleaved under forcing conditions. wikipedia.org

Acidic Conditions: Ether cleavage is most commonly accomplished using strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). wikipedia.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com This is followed by a nucleophilic substitution reaction (SN1 or SN2) by the halide ion. libretexts.org

For an aryl alkyl ether like this compound, the cleavage will always yield a phenol (B47542) and an alkyl halide. libretexts.orgmasterorganicchemistry.com This is because the carbon-oxygen bond of the aromatic ring has sp2 hybridization and is stronger, and nucleophilic attack on an aromatic carbon is highly unfavorable. The nucleophile (e.g., Br⁻) will attack the aliphatic carbon of the ether linkage.

The reaction pathway would be:

Protonation of the ether oxygen by the strong acid.

SN2 attack by the bromide or iodide ion on the methylene carbon (-CH2-) attached to the oxygen.

This results in the cleavage of the C-O bond, yielding phenol and 1-bromo-3-halopropan-2-one.

Basic Conditions: Cleavage of aryl ethers under basic conditions is generally difficult and requires very strong bases or high temperatures. Standard bases like sodium hydroxide are typically insufficient to cleave the stable phenoxy ether bond. Specialized reagents like organolithium compounds can cleave ethers, but this would likely lead to a complex mixture of products due to reactions at the carbonyl and α-bromo positions. wikipedia.org

Rearrangement reactions specifically involving the phenoxy group of this compound, such as the Fries or Claisen rearrangements, are not applicable. The Fries rearrangement involves acyl group migration on a phenolic ester, and the Claisen rearrangement requires an allyl aryl ether. As this compound does not fit these structural motifs, these specific named rearrangements are not expected to occur. Other intramolecular rearrangements involving the phenoxy group are not commonly reported for this type of structure under typical reaction conditions.

Multi-functional Reactivity and Cascade Reactions Involving this compound

The presence of multiple reactive sites allows for the possibility of complex transformations like chemoselective, tandem, and one-pot reactions.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In this compound, the primary sites for nucleophilic attack are the electrophilic carbonyl carbon and the carbon bearing the bromine atom (via an SN2 reaction).

The outcome of a reaction with a nucleophile depends on the nature of the nucleophile and the reaction conditions.

"Hard" nucleophiles (e.g., Grignard reagents, organolithiums) are expected to preferentially attack the "hard" electrophilic center, the carbonyl carbon.

"Soft" nucleophiles (e.g., iodide, cyanide, thiols) are more likely to attack the "soft" electrophilic center, the carbon attached to the bromine, in an SN2 fashion.

Basic nucleophiles (e.g., alkoxides, amines) can either attack the carbonyl carbon or the α-carbon, or act as a base to initiate a Favorskii rearrangement as discussed previously. wikipedia.org

Table of Potential Chemoselective Reactions:

Reagent TypePreferential Site of AttackExpected Product Type
Hard Nucleophiles (e.g., CH₃MgBr)Carbonyl CarbonTertiary Alcohol
Soft Nucleophiles (e.g., NaCN)α-Carbon (C1)α-Cyanoketone
Basic Nucleophiles (e.g., NaOR')α'-Carbon (C3) protonFavorskii Rearrangement Product
Reducing Agents (e.g., NaBH₄)Carbonyl CarbonBromohydrin

A one-pot synthesis or a tandem (cascade) reaction involves multiple sequential transformations within a single reaction flask, avoiding the need to isolate intermediates. rsc.org The structure of this compound is well-suited for such processes. For example, a one-pot reaction could be initiated by a nucleophilic substitution at the C-Br bond, followed by an intramolecular reaction involving the newly introduced group and the ketone.

One hypothetical example could be a one-pot synthesis of a heterocyclic compound. Reaction with a binucleophile like ethylenediamine (B42938) could first involve an SN2 reaction displacing the bromide, followed by an intramolecular condensation with the ketone to form a dihydropyrazine (B8608421) ring. While specific examples utilizing this compound are scarce in the literature, the principles of multi-component and tandem reactions are widely applied in modern organic synthesis to build molecular complexity efficiently. organic-chemistry.orgderpharmachemica.com

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcome of reactions at the carbonyl group of this compound is of significant interest, particularly in the synthesis of chiral building blocks for pharmaceuticals. The generation of a new stereocenter at the C2 position through reduction of the ketone or the formation of a new bond can be controlled to favor a specific stereoisomer.

Diastereoselectivity and Enantioselectivity in Transformations

The conversion of the prochiral ketone in this compound into a chiral secondary alcohol, 1-bromo-3-phenoxypropan-2-ol, is a pivotal transformation where enantioselectivity is crucial. This is particularly relevant in the synthesis of β-adrenergic receptor blockers (beta-blockers), where the biological activity often resides in a single enantiomer.

Enantioselective Reduction: The asymmetric reduction of α-haloketones is a well-established strategy for producing enantiomerically enriched halohydrins. Both enzymatic and chemical catalytic systems have proven effective in achieving high enantioselectivity.

Enzymatic Reduction: Carbonyl reductases (CREDs) and alcohol dehydrogenases (ADHs) are powerful biocatalysts for the asymmetric reduction of ketones. For instance, reductases from various microbial sources, such as Lactobacillus brevis, have been shown to reduce α-halogenated ketones with high enantioselectivity. These enzymatic reactions often proceed with excellent yields and enantiomeric excesses (ee), making them attractive for industrial applications.

Chemical Catalysis: Prominent among chemical methods is the Noyori asymmetric hydrogenation, which employs ruthenium catalysts coordinated with chiral ligands like BINAP. This method is highly efficient for the enantioselective reduction of a wide range of ketones, including α-haloketones, affording chiral alcohols in high ee. Another powerful method is the Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction), which utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) reagent to the ketone.

While specific data for the enantioselective reduction of this compound is not extensively documented in readily available literature, the principles established for analogous α-haloketones are directly applicable. The choice of catalyst (enzyme or chemical) and its chirality dictates the stereochemical outcome of the reduction, leading to either the (R)- or (S)-1-bromo-3-phenoxypropan-2-ol.

Interactive Data Table: Enantioselective Reduction of α-Haloketones

Catalyst SystemSubstrateProduct ConfigurationEnantiomeric Excess (ee)
Carbonyl ReductaseGeneric α-chloroketone(S)-α-chloroalcohol>99%
Lactobacillus brevis ADHGeneric α-haloketone(R)- or (S)-alcoholHigh
Ru-BINAP CatalystGeneric α-haloketone(R)- or (S)-alcoholUp to 99%
CBS CatalystGeneric prochiral ketone(R)- or (S)-alcoholHigh

Note: This table represents typical results for the classes of catalysts and substrates mentioned and serves as an illustrative guide for the expected outcomes with this compound.

Diastereoselective Reactions: The generation of a second chiral center in a molecule that already contains one leads to the formation of diastereomers. The diastereoselectivity of such a reaction is determined by the steric and electronic influence of the existing chiral center on the approaching reagent.

In the context of this compound, a diastereoselective transformation would typically involve its reaction with a chiral reagent or its reaction on a substrate that already possesses a chiral center. A notable example for the class of α-haloketones is the Mukaiyama aldol reaction. This reaction involves the addition of a silyl (B83357) enol ether to an aldehyde, and when applied to α-haloketones, it can proceed with high diastereoselectivity, leading to the formation of anti-β-siloxy-α-haloketones. This demonstrates a pathway for the diastereoselective formation of a new C-C bond and a new stereocenter adjacent to the halogenated carbon.

Asymmetric Induction in New Chiral Center Formation

Asymmetric induction is the process by which a chiral element in a molecule, reagent, or catalyst influences the creation of a new stereocenter, resulting in an unequal formation of stereoisomers. This principle is fundamental to the enantioselective and diastereoselective transformations discussed previously.

External Asymmetric Induction: In the enantioselective reduction of this compound, the chiral information is introduced externally by a chiral catalyst.

In a Noyori asymmetric hydrogenation , the chiral BINAP ligand creates a chiral environment around the ruthenium metal center. The ketone substrate coordinates to this chiral complex in a way that one of the two prochiral faces is preferentially shielded, leading to the hydrogenation occurring predominantly on the other face.

In a Corey-Itsuno reduction , the chiral oxazaborolidine catalyst forms a complex with the borane reducing agent. The ketone then coordinates to the boron of the catalyst in a sterically favored orientation, which directs the hydride transfer to one of the carbonyl faces, thus inducing the formation of a specific enantiomer of the alcohol.

Substrate-Controlled Asymmetric Induction: If this compound were to be modified to contain a chiral center elsewhere in the molecule, any subsequent reaction to form a new stereocenter would be influenced by the existing one. This is known as substrate-controlled diastereoselectivity. The stereochemical outcome would be dictated by minimizing steric hindrance and aligning dipoles in the transition state, as described by models such as Cram's rule, the Felkin-Anh model, and the Felkin-Anh-Eisenstein model. For instance, if the phenoxy group were replaced with a chiral phenoxy-derived moiety, the reduction of the ketone would likely lead to a mixture of diastereomers in unequal amounts.

The stereochemical control in reactions involving this compound is a powerful tool for the synthesis of complex chiral molecules. Through the judicious choice of chiral catalysts or the strategic placement of chiral auxiliaries, chemists can direct the formation of new stereocenters with a high degree of precision, enabling the efficient production of enantiomerically pure compounds for various applications.

Computational and Theoretical Studies of 1 Bromo 3 Phenoxypropan 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) can be used to model the electronic environment of 1-bromo-3-phenoxypropan-2-one (B6259513), providing insights into its stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with nucleophilic character, while the LUMO, an electron acceptor, relates to electrophilic character. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netfrontiersin.org

For this compound, the HOMO is expected to be predominantly localized on the electron-rich phenoxy ring and the oxygen atom of the carbonyl group, which possess lone pairs of electrons. Conversely, the LUMO is anticipated to be centered on the electrophilic carbonyl carbon and, significantly, on the σ* antibonding orbital of the C-Br bond. This distribution makes the carbon atom attached to the bromine highly susceptible to nucleophilic attack, a characteristic reactivity pathway for α-haloketones. up.ac.zamdpi.com

Hypothetical FMO Data for this compound Calculated using DFT at the B3LYP/6-311G(d,p) level of theory. (Note: These are representative values for illustrative purposes.)

OrbitalEnergy (eV)Primary Localization
HOMO-7.25Phenoxy ring, Carbonyl Oxygen
LUMO-1.10Carbonyl Carbon, C-Br σ* orbital
HOMO-LUMO Gap (ΔE)6.15-

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule, highlighting regions prone to electrophilic and nucleophilic attack. najah.eduresearchgate.net In an MEP map, electron-rich areas with negative electrostatic potential (typically colored red or yellow) indicate favorable sites for electrophilic attack, while electron-deficient regions with positive potential (colored blue) are susceptible to nucleophilic attack. researchgate.net

In this compound, the MEP would show a significant negative potential around the carbonyl oxygen due to its lone pairs, making it a primary site for protonation or coordination to Lewis acids. The aromatic phenoxy ring would also exhibit negative potential above and below the plane. In contrast, a strong positive potential would be located on the carbonyl carbon and the α-carbon bonded to the bromine atom. This positive region underscores the electrophilic nature of the carbon backbone adjacent to the electron-withdrawing carbonyl and bromo groups, reinforcing the prediction from FMO analysis that this area is the main reactive site for nucleophiles. najah.edu

Hypothetical Mulliken Atomic Charges for this compound (Note: These are representative values for illustrative purposes.)

AtomCharge (a.u.)
Carbonyl Oxygen (O=C)-0.55
Carbonyl Carbon (C=O)+0.60
α-Carbon (C-Br)+0.15
Bromine (Br)-0.10
Ether Oxygen (O-Ph)-0.45

Bond order analysis quantifies the number of chemical bonds between two atoms and provides insight into bond strength and stability. In computational studies, the Wiberg bond index is often used. For this compound, the C=O bond would exhibit a bond order approaching 2, characteristic of a strong double bond. The C-Br bond, however, would have a bond order significantly less than 1, indicating it is a relatively weak, highly polarized, and labile single bond, making it the most likely bond to break during a substitution reaction. The bonds within the phenoxy ring would show partial double bond character, consistent with aromaticity, while the C-O ether linkage would also have a bond order slightly greater than 1 due to resonance effects.

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the potential for rotation around several single bonds. Conformational analysis helps to identify the most stable three-dimensional arrangements (conformers) and the energy barriers that separate them. lumenlearning.comfiveable.me

Computational studies on substituted acetones and similar molecules show that rotational barriers for C-C single bonds adjacent to a carbonyl group are typically in the range of 2-5 kcal/mol. aip.orgresearchgate.net For this compound, the preferred conformations would seek to minimize steric hindrance and unfavorable dipole-dipole interactions. A likely low-energy conformation would feature a gauche or anti relationship between the bulky phenoxy group and the bromine atom. The most stable conformer would likely position the large C-Br dipole and the C=O dipole in an arrangement that minimizes electrostatic repulsion, often a staggered or near-eclipsed conformation depending on the balance of steric and electronic factors. researchgate.net An eclipsed conformation, where the bromine atom and the carbonyl oxygen are aligned, would represent a high-energy transition state due to both steric clash and dipole repulsion.

Hypothetical Relative Energies of Key Conformers (Note: These are representative values for illustrative purposes.)

Conformer (Dihedral Angle O=C-C-Br)Relative Energy (kcal/mol)Stability
Anti (180°)0.0Most Stable
Gauche (60°)0.8Stable
Eclipsed (0°)4.5Transition State (Unstable)

The surrounding solvent can significantly influence the conformational equilibrium of a flexible molecule. weebly.comcdnsciencepub.com Polar solvents tend to stabilize conformers with larger dipole moments, whereas nonpolar solvents favor less polar conformers.

Reaction Pathway Elucidation using Computational Methods

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at a molecular level. For a reactive species like this compound, which contains both a reactive C-Br bond and an electrophilic carbonyl group, theoretical methods can elucidate complex reaction pathways, identify intermediates, and characterize transition states that are often difficult or impossible to observe experimentally. acs.org Methods like Density Functional Theory (DFT) are commonly employed to map out the potential energy surface of a reaction, offering deep insights into its feasibility and selectivity. up.ac.za

Transition State Characterization for Key Reactions

A critical step in understanding any chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. For this compound, a key reaction is the nucleophilic substitution at the α-carbon, displacing the bromide ion. Computational methods are used to locate the geometry of the TS and calculate its energy. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-Br bond and the formation of the new C-Nucleophile bond). acs.org

DFT calculations on similar α-bromoacetophenones reacting with nucleophiles have shown that a single transition state can sometimes lead to multiple products through a phenomenon known as path bifurcation. acs.org Such studies provide a framework for analyzing the reactions of this compound.

Table 1: Illustrative Transition State Data for S_N2 Reaction of this compound with a Nucleophile (e.g., CH₃O⁻) This data is hypothetical and for illustrative purposes.

Parameter Value Method/Basis Set Description
Relative Energy (kcal/mol) +15.5 B3LYP/6-311+G(d,p) Energy of the TS relative to the separated reactants.
Imaginary Frequency (cm⁻¹) -350 B3LYP/6-311+G(d,p) The single negative frequency indicating a true saddle point.
C-Br Bond Length (Å) 2.35 B3LYP/6-311+G(d,p) Elongated carbon-bromine bond in the transition state.

Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state has been located and verified, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the minimum energy reaction pathway connecting the transition state to the corresponding reactants and products on the potential energy surface. acs.org This process confirms that the identified transition state indeed connects the desired chemical species. The calculation proceeds by moving in infinitesimal steps away from the transition state geometry in both the forward and reverse directions along the path of the imaginary frequency. Current time information in Bangalore, IN. This provides a detailed picture of the geometric changes the molecule undergoes throughout the reaction.

Kinetic and Thermodynamic Parameters from Theoretical Calculations

Table 2: Illustrative Calculated Thermodynamic Parameters for a Reaction of this compound (kcal/mol) This data is hypothetical and for illustrative purposes.

Parameter Pathway 1: S_N2 Substitution Pathway 2: Carbonyl Addition Method/Basis Set
Enthalpy of Activation (ΔH‡) +17.2 +14.8 B3LYP/6-311+G(d,p)
Gibbs Free Energy of Activation (ΔG‡) +15.8 +13.5 B3LYP/6-311+G(d,p)
Enthalpy of Reaction (ΔH_rxn) -25.0 -18.5 B3LYP/6-311+G(d,p)

Spectroscopic Prediction and Interpretation via Computational Models

Computational models are invaluable for predicting and interpreting spectroscopic data. By simulating spectra for proposed structures, chemists can compare them with experimental results to confirm molecular identity, assign signals, and understand conformational effects.

NMR Chemical Shift Prediction and Conformational Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. naturalspublishing.com For flexible molecules like this compound, multiple conformations can exist due to rotation around single bonds. The predicted chemical shifts are often a Boltzmann-averaged value over several low-energy conformers to provide a more accurate comparison with experimental spectra, which represent an average of all conformations present in solution. Studies on other α-haloketones show that the presence of the halogen significantly influences the chemical shifts of the α-protons and carbons. mdpi.comup.ac.za

Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound This data is hypothetical and for illustrative purposes, referenced to TMS.

Atom Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Method/Basis Set
C=O (Ketone) 198.5 - GIAO-B3LYP/6-311+G(d,p)
CH₂Br 35.8 4.45 (s, 2H) GIAO-B3LYP/6-311+G(d,p)
O-CH₂ 74.2 4.90 (s, 2H) GIAO-B3LYP/6-311+G(d,p)
Phenoxy C-O 157.9 - GIAO-B3LYP/6-311+G(d,p)
Phenoxy C-ortho 114.8 6.95 (d, 2H) GIAO-B3LYP/6-311+G(d,p)
Phenoxy C-meta 129.7 7.30 (t, 2H) GIAO-B3LYP/6-311+G(d,p)

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's functional groups. scm.com DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. researchgate.net These theoretical spectra are crucial for assigning experimental bands to specific molecular motions. For this compound, key vibrations would include the C=O stretch, C-Br stretch, and various modes associated with the phenoxy group. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement. nih.gov

Table 4: Illustrative Calculated Vibrational Frequencies (cm⁻¹) for this compound This data is hypothetical and for illustrative purposes. Frequencies are scaled.

Vibrational Mode Calculated Frequency (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
C=O Stretch 1725 Strong Medium
C-O-C Asymmetric Stretch 1245 Strong Weak
Aromatic C=C Stretch 1595, 1490 Medium Strong
C-Br Stretch 680 Medium Medium
CH₂ Wagging (Br-CH₂) 1280 Medium Weak

Mass Spectrometry Fragmentation Pathway Prediction

The prediction of mass spectrometry fragmentation pathways through computational methods is a valuable tool for the structural elucidation of molecules. For this compound, the fragmentation pattern under Electron Ionization (EI) can be predicted by considering the inherent chemical properties of its functional groups: a ketone, a phenoxy ether linkage, and a carbon-bromine bond. The presence of bromine is particularly significant due to its isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would result in characteristic M+2 peaks for bromine-containing fragments.

The fragmentation of α-haloketones is influenced by several key processes. The primary fragmentation pathways for this compound are expected to involve:

Alpha-Cleavage: This is a dominant fragmentation mechanism for ketones, involving the cleavage of bonds adjacent to the carbonyl group. For this compound, two primary alpha-cleavage events are plausible:

Cleavage between the carbonyl carbon (C2) and the bromomethyl carbon (C1), leading to the loss of a bromomethyl radical (•CH₂Br) and the formation of a phenoxyacetyl cation.

Cleavage between the carbonyl carbon (C2) and the phenoxymethyl (B101242) carbon (C3), resulting in the loss of a phenoxymethyl radical (•CH₂OPh) and the formation of a bromoacetyl cation.

Halogen Loss: The direct cleavage of the C-Br bond is a common fragmentation pathway for halogenated compounds, leading to the loss of a bromine radical (•Br). This would result in a fragment ion [M-Br]⁺.

McLafferty Rearrangement: While classic McLafferty rearrangements require a γ-hydrogen, which is not present in the standard configuration, other hydrogen rearrangements involving the phenoxy group could occur, although they are generally less probable than direct cleavage events.

Ether Cleavage: Fragmentation can also be initiated by cleavage within the phenoxy group or at the ether linkage. This could involve the loss of a phenoxy radical (•OPh) or a phenol (B47542) molecule (PhOH) through rearrangement.

Based on these principles, a predicted fragmentation pathway can be outlined. The molecular ion [C₉H₉BrO₂]⁺• would have an m/z corresponding to its molecular weight (228/230 g/mol ).

Predicted Fragmentation Data for this compound

Fragment Ion (Structure) m/z (79Br/81Br) Proposed Fragmentation Pathway
[C₉H₉BrO₂]⁺•228/230Molecular Ion (M⁺•)
[C₈H₇O₂]⁺135Alpha-cleavage: Loss of •CH₂Br from M⁺•
[CH₂BrCO]⁺121/123Alpha-cleavage: Loss of •CH₂OPh from M⁺•
[C₉H₉O₂]⁺149Halogen Loss: Loss of •Br from M⁺•
[C₆H₅O]⁺93Cleavage of C-O bond, loss of C₃H₄BrO•
[C₆H₅]⁺77Loss of CO from [C₆H₅O]⁺
[C₇H₇]⁺91Tropylium ion, rearrangement from [C₉H₉O₂]⁺

This table is generated based on established fragmentation principles for ketones, ethers, and alkyl halides.

Computational tools like Competitive Fragmentation Modeling for Electron Ionization (CFM-EI) can be used to predict EI-mass spectra from a chemical structure, providing a more quantitative prediction of fragment intensities. These programs model the likelihood of different fragmentation events to generate a theoretical spectrum that can be compared against experimental data for compound identification.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are computational frameworks that aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. These models are invaluable for predicting the reactivity of new or untested chemicals, understanding reaction mechanisms, and guiding the synthesis of molecules with desired properties. For this compound, a member of the α-haloketone class, QSRR can be employed to predict its reactivity towards various nucleophiles.

The development of a QSRR model involves several key steps:

Data Set Selection: A series of structurally related compounds (e.g., various substituted α-haloketones) with known experimental reactivity data is compiled.

Descriptor Calculation: A large number of numerical parameters, known as molecular descriptors, are calculated for each compound using computational chemistry software.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed reactivity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Descriptors for Reactivity Prediction of Haloketones

The reactivity of α-haloketones like this compound is primarily governed by their electrophilic nature, particularly at the carbonyl carbon and the α-carbon bearing the halogen. The choice of molecular descriptors for a QSRR model must reflect the underlying factors controlling this reactivity. These descriptors can be categorized as constitutional, topological, quantum-chemical, or thermodynamic.

For predicting the reactivity of haloketones in reactions such as nucleophilic substitution, the following descriptors are particularly relevant:

Descriptor Category Specific Descriptor Example Relevance to Haloketone Reactivity
Quantum-Chemical Energy of the Lowest Unoccupied Molecular Orbital (ELUMO)A lower ELUMO indicates greater electrophilicity and susceptibility to nucleophilic attack. It represents the ability of the molecule to accept electrons.
Quantum-Chemical Mulliken or NBO Charge on Carbonyl CarbonA more positive partial charge on the carbonyl carbon signifies a more potent electrophilic site for nucleophilic attack.
Quantum-Chemical Global Electrophilicity Index (ω)This descriptor quantifies the overall electrophilic nature of the molecule. Higher values suggest greater reactivity towards nucleophiles.
Quantum-Chemical Fukui Functions (f+)These functions identify the specific atomic sites within the molecule that are most susceptible to nucleophilic attack.
Steric Molar Volume / Molecular Surface AreaSteric hindrance around the reactive sites (carbonyl carbon, α-carbon) can significantly affect reaction rates. Larger descriptors may indicate slower reactions.
Thermodynamic Bond Dissociation Energy (C-Br)Represents the energy required to break the carbon-halogen bond, which is a key step in many substitution reactions.
Electronic Dipole MomentReflects the overall polarity of the molecule, which influences its interaction with polar solvents and reagents.

These descriptors are calculated using computational methods such as Density Functional Theory (DFT), which provides insights into the electronic structure and properties of molecules. The selection of the most pertinent descriptors is a critical step in building a predictive QSRR model.

Correlation with Experimental Reaction Rates and Selectivities

A validated QSRR model provides a direct mathematical link between the calculated molecular descriptors and experimentally measured reactivity data, such as reaction rate constants (k) or the ratio of different products (selectivity). The general form of a simple QSRR model, for instance using Multiple Linear Regression, can be expressed as:

log(k) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where k is the reaction rate, D₁, D₂, ... Dₙ are the selected molecular descriptors, and c₀, c₁, ... cₙ are the regression coefficients determined from fitting the model to experimental data.

To illustrate how a QSRR model would be applied to a series of α-haloketones, consider a hypothetical dataset for a reaction with a nucleophile:

Hypothetical QSRR Data for Nucleophilic Substitution

| Compound (Substituted α-Bromoketone) | log(kexp) | ELUMO (eV) | **Charge

Derivatization and Analog Synthesis from 1 Bromo 3 Phenoxypropan 2 One

Synthesis of Chiral Derivatives and Enantiomerically Enriched Compounds

The presence of a prochiral ketone in 1-Bromo-3-phenoxypropan-2-one (B6259513) offers a prime opportunity for the synthesis of chiral derivatives. The resulting chiral alcohols are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. Several strategies can be employed to achieve high levels of stereocontrol in the reduction of the ketone and subsequent transformations.

Asymmetric Reduction of the Ketone

The asymmetric reduction of the ketone in this compound to yield enantiomerically enriched 1-Bromo-3-phenoxypropan-2-ol is a critical transformation. This can be achieved through various methods, including the use of chiral reducing agents or biocatalysis. Plant-based biocatalysts, for instance, have been shown to effectively reduce various prochiral ketones with high enantioselectivity. While specific studies on this compound are not extensively documented in publicly available literature, the general success of these methods with structurally similar ketones suggests their potential applicability.

Table 1: Potential Biocatalysts for Asymmetric Ketone Reduction

Biocatalyst SourceTypical Substrate ScopePotential Product Configuration
Daucus carota (Carrot)Aromatic ketones(S)- or (R)-alcohols
Malus pumila (Apple)Aromatic ketones(S)- or (R)-alcohols
Baker's YeastVarious ketonesPredominantly (S)-alcohols

The choice of biocatalyst and reaction conditions, such as pH, temperature, and co-solvents, would be crucial in achieving high enantiomeric excess (ee) and yield for the reduction of this compound.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups that can be temporarily attached to a molecule to control the stereochemical outcome of subsequent reactions. In the context of this compound, a chiral auxiliary could be appended to the molecule, for example, by forming a chiral acetal (B89532) or ketal at the carbonyl group. This would create a diastereomeric mixture that could potentially be separated or could direct subsequent reactions, such as the reduction of the ketone or substitution of the bromine atom, to proceed with high diastereoselectivity. After the desired stereochemistry is established, the auxiliary can be removed to yield the enantiomerically enriched product.

While specific examples of the application of chiral auxiliaries to this compound are not readily found in the literature, the principle has been widely applied in organic synthesis.

Enantioselective Catalytic Reactions

Enantioselective catalysis offers a powerful and atom-economical approach to the synthesis of chiral molecules. For this compound, a chiral catalyst could be employed to mediate the reduction of the ketone. For instance, chiral oxazaborolidine catalysts, developed by Corey, are well-known for the enantioselective reduction of prochiral ketones with borane (B79455) reagents. The application of such a catalyst would be expected to produce chiral 1-Bromo-3-phenoxypropan-2-ol with high enantioselectivity. The stereochemical outcome would be dependent on the specific enantiomer of the catalyst used.

Functional Group Interconversions and Scaffold Modifications

The functional groups present in this compound, namely the bromomethyl group and the phenoxy moiety, provide handles for a wide range of chemical transformations. These modifications allow for the synthesis of a diverse library of analogs with potentially altered biological activities or physicochemical properties.

Transformation of the Bromomethyl Group into Other Functionalities (e.g., thiols, amines, nitriles)

The bromomethyl group is an excellent electrophile and is susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups.

Thiols: Reaction of this compound with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, would lead to the corresponding thiol, 1-mercapto-3-phenoxypropan-2-one. This thiol could then be further derivatized.

Amines: A variety of amines can be synthesized by reacting this compound with ammonia (B1221849) or primary or secondary amines. This reaction would proceed via a standard SN2 mechanism to yield the corresponding amino-ketone. For the synthesis of primary amines, the Gabriel synthesis, involving the use of potassium phthalimide (B116566) followed by hydrolysis, is a common method to avoid over-alkylation.

Nitriles: The introduction of a nitrile group can be achieved by reacting this compound with a cyanide salt, such as sodium or potassium cyanide. The resulting cyanomethyl ketone, 1-cyano-3-phenoxypropan-2-one, is a valuable intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine.

Table 2: Nucleophilic Substitution Reactions of the Bromomethyl Group

NucleophileReagent ExampleProduct Functional Group
ThiolateSodium Hydrosulfide (NaSH)Thiol
AmineAmmonia (NH3)Primary Amine
CyanideSodium Cyanide (NaCN)Nitrile

Modification of the Phenoxy Moiety

The phenoxy group can also be modified to generate a range of analogs. These modifications typically involve electrophilic aromatic substitution reactions on the phenyl ring. The phenoxy group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add at the positions ortho and para to the oxygen atom.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., Cl, Br) onto the phenyl ring can be achieved using appropriate halogenating agents and catalysts (e.g., Br2/FeBr3).

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the ring.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

These modifications can significantly impact the electronic properties and steric bulk of the phenoxy moiety, which can in turn influence the biological activity of the resulting analogs.

Formation of Heterocyclic Compounds Utilizing the Carbonyl and Bromine Functionalities

The dual electrophilic nature of the α-bromoketone moiety is adeptly exploited in the synthesis of various heterocyclic rings. The carbonyl group and the α-carbon attached to the bromine serve as key reaction sites for cyclization reactions with a range of nucleophilic reagents.

The construction of five-membered aromatic heterocycles such as furans and pyrazoles from this compound can be achieved through well-established synthetic protocols that capitalize on its inherent reactivity.

Furans: Substituted furans can be synthesized via reactions analogous to the Feist-Benary synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound. nih.govwikipedia.org In this process, a base first deprotonates the active methylene (B1212753) group of the β-dicarbonyl compound, creating a nucleophilic enolate. This enolate then attacks the α-carbon of this compound, displacing the bromide ion. The resulting 1,4-dicarbonyl intermediate subsequently undergoes an acid- or base-catalyzed intramolecular cyclization and dehydration to yield the furan (B31954) ring. arkat-usa.org The phenoxymethyl (B101242) group remains as a substituent on the furan core.

Table 1: Hypothetical Synthesis of Furan Derivatives from this compound

β-Dicarbonyl ReactantBase/CatalystExpected Furan Product
Ethyl acetoacetatePyridineEthyl 2-methyl-4-(phenoxymethyl)furan-3-carboxylate
AcetylacetoneNaOEt3-Acetyl-2,5-dimethyl-4-(phenoxymethyl)furan
Diethyl malonatePiperidineDiethyl 4-(phenoxymethyl)furan-2,3-dicarboxylate

Pyrazoles: The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). semanticscholar.orgumich.edu However, α-haloketones can also serve as precursors. The reaction of this compound with hydrazine derivatives can proceed to form substituted pyrazoles. researchgate.net The reaction is initiated by the nucleophilic attack of hydrazine on the carbonyl carbon, followed by an intramolecular nucleophilic substitution where the second nitrogen atom displaces the bromide ion, leading to cyclization and subsequent aromatization to the pyrazole (B372694) ring. unimore.it The choice of substituted hydrazine allows for the introduction of various groups at the N1 position of the pyrazole.

Table 2: Potential Pyrazole Derivatives from this compound

Hydrazine ReactantConditionsExpected Pyrazole Product
Hydrazine hydrateEthanol, Reflux4-(Phenoxymethyl)-1H-pyrazole
PhenylhydrazineAcetic Acid4-(Phenoxymethyl)-1-phenyl-1H-pyrazole
MethylhydrazineMethanol (B129727)1-Methyl-4-(phenoxymethyl)-1H-pyrazole & 1-Methyl-5-(phenoxymethyl)-1H-pyrazole (isomer mixture)

The reactivity of this compound also permits its use in the construction of more complex molecular architectures, including spirocyclic and fused heterocyclic systems.

Spirocyclic Systems: Spirocycles can be synthesized by reacting the α-bromoketone with cyclic compounds containing a nucleophilic center, particularly those with an active methylene group flanked by two carbonyls, such as 1,3-cyclohexanedione (B196179) or barbituric acid. The initial reaction is an alkylation at the active methylene carbon, followed by an intramolecular reaction involving one of the cyclic carbonyls and the ketone of the side chain, leading to the formation of a spirocyclic core. acs.org

Fused Ring Systems: The synthesis of fused ring systems involves reacting this compound with bifunctional nucleophiles, where both nucleophilic centers can participate in the cyclization process. For instance, reaction with o-phenylenediamine (B120857) can lead to the formation of benzodiazepine (B76468) derivatives. researchgate.net The initial step is the alkylation of one amino group, followed by condensation between the second amino group and the carbonyl, resulting in a seven-membered fused ring. Similarly, reaction with o-aminophenol could yield benzoxazepine derivatives. Another important route is the synthesis of fused benzofurans. The reaction with a substituted phenol (B47542), like 1,3-cyclohexanedione (in its enol form), can lead to an initial O-alkylation or C-alkylation followed by an intramolecular cyclization to form a tetrahydrodibenzofuran derivative. researchgate.netacs.orgnih.gov

Table 3: Examples of Spirocyclic and Fused Ring Synthesis

ReactantRing System TypePotential Product Structure
1,3-CyclohexanedioneFused3-(Phenoxymethyl)-5,6,7,8-tetrahydro-4H-benzo[b]furan-4-one
o-PhenylenediamineFused2-(Phenoxymethyl)-2,3-dihydro-1H-1,5-benzodiazepine
Barbituric acidSpirocyclicSpiro[barbituric acid-5,2'-[4-(phenoxymethyl)oxolane]] derivatives

Preparation of Polymeric Precursors and Monomers

The functional groups of this compound allow for its conversion into bifunctional monomers suitable for polymerization reactions.

To be used in condensation polymerization, a monomer must possess at least two reactive functional groups. This compound can be converted into such monomers, for example, a diol.

The synthesis of a diol monomer, 1-phenoxypropane-2,3-diol, can be achieved in a two-step process. First, the ketone functionality is reduced to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄). libretexts.orgmasterorganicchemistry.com This yields 1-bromo-3-phenoxypropan-2-ol. Subsequently, the bromine atom can be substituted by a hydroxyl group through hydrolysis or reaction with a hydroxide (B78521) salt (e.g., NaOH or KOAc followed by hydrolysis) to afford the diol. This resulting 1-phenoxypropane-2,3-diol can then serve as a monomer for the synthesis of polyesters or polyurethanes.

Alternatively, the Favorskii rearrangement of α-haloketones in the presence of a base can yield carboxylic acid derivatives. wikipedia.orgnrochemistry.com While potentially complex for this substrate, this pathway could theoretically be used to generate dicarboxylic acid monomers.

The carbon-bromine bond in this compound is a key feature that allows it to act as a precursor for an initiator in Atom Transfer Radical Polymerization (ATRP). libretexts.org ATRP is a type of controlled/"living" radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.

The C-Br bond can be homolytically cleaved in the presence of a transition metal catalyst (typically copper-based) to generate a radical that initiates the polymerization of vinyl monomers. The molecule itself can serve as a simple initiator.

Furthermore, it can be converted into a bifunctional initiator. For example, reduction of the ketone to a hydroxyl group provides a site for further modification. This hydroxyl group can be esterified with a molecule containing another initiating site, such as 2-bromoisobutyryl bromide. unimore.it The resulting molecule would possess two C-Br bonds, enabling the growth of polymer chains from both ends, leading to telechelic polymers or block copolymers.

Combinatorial Synthesis and Chemical Library Generation Based on this compound Scaffold

The high reactivity and multiple functionalization points of this compound make it an excellent scaffold for combinatorial chemistry and the generation of chemical libraries for drug discovery and material science. Solid-phase synthesis is a particularly attractive strategy for this purpose. researchgate.net

A general approach involves immobilizing the this compound scaffold onto a solid support (resin). This can be achieved through the phenoxy group if a suitable handle (e.g., a hydroxyl group on the phenyl ring) is incorporated. More commonly, the ketone or the α-bromo position is used for initial attachment. For instance, the ketone can be converted to a ketal with a resin-bound diol.

Once immobilized, the scaffold can be subjected to a series of reactions in a combinatorial fashion. A diverse set of building blocks can be introduced by reacting with the remaining functional groups. For example, the bromine atom can be displaced by a variety of nucleophiles (amines, thiols, carboxylates). The carbonyl group can be reacted with different hydrazines to form pyrazoles or undergo Wittig-type reactions. After the desired sequence of reactions, the final products are cleaved from the resin, resulting in a library of distinct molecules based on the original scaffold. This high-throughput approach allows for the rapid generation of hundreds or thousands of compounds for biological screening. escholarship.orgnih.gov

Advanced Spectroscopic Characterization in Research Contexts

Multi-Nuclear NMR Spectroscopic Investigations of Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, complex research scenarios involving reaction mixtures, intermediates, and intricate product structures necessitate more sophisticated multi-nuclear and multi-dimensional approaches.

Two-dimensional (2D) NMR experiments are powerful tools for elucidating the complete chemical structure of complex organic molecules by resolving signals that would overlap in 1D spectra and revealing correlations between different nuclei. wikipedia.org For a reaction product derived from 1-Bromo-3-phenoxypropan-2-one (B6259513), a suite of 2D NMR experiments would be employed for full structural assignment.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For a derivative of this compound, COSY would reveal correlations between protons on adjacent carbons, helping to map out the carbon skeleton's proton network.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.org This allows for the unambiguous assignment of which protons are attached to which carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular puzzle, as it shows correlations between protons and carbons over longer ranges (typically two or three bonds). researchgate.net This is essential for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for connecting different fragments of a molecule. researchgate.net For instance, it could link the protons of the phenoxy group to the propyl chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is vital for determining stereochemistry and conformation in larger, more complex derivatives.

The following table illustrates the expected 2D NMR correlations for the parent compound, this compound, which would serve as a basis for analyzing more complex reaction products.

Proton (¹H) SignalCOSY Correlations (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlations (with ¹³C)
H-1 (CH₂Br)H-3 (CH₂OPh)C-1C-2 (C=O), C-3
H-3 (CH₂OPh)H-1 (CH₂Br)C-3C-1, C-2 (C=O), C-1' (Phenoxy)
H-2', H-6' (Phenoxy)H-3', H-5'C-2', C-6'C-4', C-1'
H-3', H-5' (Phenoxy)H-2', H-6', H-4'C-3', C-5'C-1'
H-4' (Phenoxy)H-3', H-5'C-4'C-2', C-6'

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients, which are related to their size and shape. sci-hub.se This method acts as a form of "chromatography by NMR," allowing for the analysis of complex mixtures without physical separation. nih.gov

In a research context, DOSY is invaluable for monitoring a reaction in situ. For example, in a reaction where this compound is converted to a larger product via substitution of the bromine atom, a DOSY experiment could be used to simultaneously observe the starting material, any intermediates, the final product, and catalysts. mdpi.com Each species would appear at a different vertical level in the 2D DOSY plot, corresponding to its unique diffusion rate. Larger molecules diffuse more slowly and thus have smaller diffusion coefficients. sci-hub.se

The following table presents hypothetical data from a DOSY analysis of a reaction mixture.

CompoundMolecular Weight ( g/mol )Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s)
This compound (Starting Material)229.0712.5
Reaction Intermediate~3509.8
Final Product~5007.2

While most NMR is performed on solutions, solid-state NMR (ssNMR) provides critical information on the structure and dynamics of materials in the solid phase. wikipedia.org For a compound like this compound, ssNMR could be used to characterize different crystalline polymorphs, which may have distinct physical properties. It is also a powerful tool for studying the compound when it is incorporated into a solid matrix, such as a polymer.

Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural data. emory.edu Techniques like Magic Angle Spinning (MAS) are used to obtain higher resolution spectra. wikipedia.org For this compound, ssNMR could probe the local environment of the bromine atom and investigate intermolecular interactions, such as halogen bonding, which can influence crystal packing. nih.govrsc.org

High-Resolution Mass Spectrometry for Precise Reaction Product Identification

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of a compound and its reaction products with high confidence. For this compound (C₉H₉BrO), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) is a multi-stage process where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting product ions are analyzed. nih.gov This provides a fragmentation fingerprint that is highly characteristic of the molecule's structure. nih.gov Elucidating these fragmentation pathways is crucial for confirming the identity of known compounds and for determining the structure of unknown reaction products or impurities. wvu.edu

For the protonated molecule [M+H]⁺ of this compound, a plausible MS/MS fragmentation pathway could involve several key losses, as detailed in the table below.

Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Proposed Structure of Product Ion
229/231HBr149.0602Ion of phenoxyacetone (B1677642)
229/231C₆H₅O• (Phenoxy radical)135/137Ion of 1-bromo-propan-2-one
229/231C₇H₆O (Phenoxyketene)109/111Ion of bromomethane
149.0602CH₂CO (Ketene)107.0497Ion of protonated phenol (B47542)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis. polyu.edu.hk Before reaching the mass analyzer, ions travel through a drift tube filled with a buffer gas under an electric field. Their velocity depends on their size, shape, and charge, a property known as the collision cross-section (CCS). researchgate.net This technique allows for the separation of isomers—molecules with the same elemental formula (and thus the same exact mass) but different structures. nih.gov

In a research setting, a reaction involving this compound might yield isomeric byproducts. For example, rearrangement could lead to 3-Bromo-1-phenoxypropan-2-one, or a reaction on the aromatic ring could produce regioisomers. These isomers would be indistinguishable by HRMS alone but could be resolved by IMS-MS due to their different shapes and corresponding CCS values.

CompoundFormulaExact Mass (m/z)Hypothetical CCS (Ų)
This compoundC₉H₉BrO227.9837145.2
3-Bromo-1-phenoxypropan-2-one (Isomer)C₉H₉BrO227.9837148.5
1-(4-Bromophenoxy)propan-2-one (Isomer)C₉H₉BrO227.9837142.1

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Transformations

A complete analysis using vibrational spectroscopy requires access to experimental spectra and studies of the compound's reactivity.

In-situ Monitoring of Reaction Progress using Vibrational Spectroscopy

There are no available studies that utilize in-situ Infrared (IR) or Raman spectroscopy to monitor the reaction progress of this compound. Such studies are crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. Without this data, a discussion on the real-time analysis of its chemical transformations cannot be provided.

Characteristic Frequencies of Novel Functional Groups Introduced

A detailed analysis of the characteristic vibrational frequencies of new functional groups is contingent upon documented chemical transformations of this compound. As no such reaction data is available, a data table and discussion of the IR and Raman shifts corresponding to newly introduced functional groups cannot be compiled.

X-ray Crystallography of Co-crystals, Salts, or Reaction Intermediates

The elucidation of the three-dimensional structure and intermolecular interactions of a compound and its derivatives relies on X-ray crystallographic data.

Determination of Molecular Conformation and Intermolecular Interactions

No published crystal structures exist for this compound, its co-crystals, or its salts. Consequently, a detailed analysis of its molecular conformation, bond angles, bond lengths, and significant intermolecular interactions (such as hydrogen bonding or halogen bonding) cannot be performed.

Elucidation of Supramolecular Assemblies

In the absence of crystallographic data, it is impossible to discuss the formation of supramolecular assemblies. The study of how molecules of this compound might self-assemble into larger, ordered structures through non-covalent interactions remains an un-investigated area.

Chiroptical Spectroscopy of Enantiomerically Enriched Derivatives

The study of stereochemistry using chiroptical methods requires the synthesis and analysis of chiral derivatives.

There is no information available in the scientific literature regarding the synthesis of enantiomerically enriched derivatives of this compound. As a result, no data from chiroptical spectroscopy techniques, such as circular dichroism (CD) or optical rotatory dispersion (ORD), is available for analysis.

Circular Dichroism (CD) for Absolute Configuration Assignment

There are no available research findings or published data regarding the use of Circular Dichroism (CD) spectroscopy for the absolute configuration assignment of this compound. CD spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This differential absorption, known as the Cotton effect, provides information about the spatial arrangement of atoms and can be used to determine the absolute configuration of enantiomers when compared with theoretical calculations or data from compounds with known stereochemistry. However, no such experimental spectra or computational studies for this compound have been reported.

Data Table: Circular Dichroism Data for this compound

Parameter Value
Wavelength (nm) No data available
Molar Ellipticity (deg·cm²/dmol) No data available

Optical Rotatory Dispersion (ORD) Studies

Similarly, there is a lack of published Optical Rotatory Dispersion (ORD) studies for this compound. ORD measures the change in the angle of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to characterize chiral compounds and is closely related to the CD spectrum through the Kronig-Kramers relations. This technique is particularly useful for observing the optical rotation at wavelengths away from absorption bands. Despite its utility in stereochemical analysis, no ORD data or related research findings for this compound are present in the scientific literature.

Data Table: Optical Rotatory Dispersion Data for this compound

Parameter Value
Wavelength (nm) No data available
Specific Rotation (°) No data available

Role of 1 Bromo 3 Phenoxypropan 2 One As a Key Intermediate in Complex Chemical Synthesis

Precursor for Advanced Organic Materials and Functional Molecules

The unique combination of a reactive bromo-ketone and a stable phenoxy group makes 1-Bromo-3-phenoxypropan-2-one (B6259513) a promising precursor for the synthesis of advanced organic materials. The phenoxy moiety is a common structural feature in many functional molecules due to its rigidity, thermal stability, and electronic properties. The α-bromoketone provides a reactive handle to incorporate this phenoxy-containing building block into larger, more complex systems.

Liquid crystals and optoelectronic materials often comprise rigid aromatic cores linked by flexible spacers. The phenoxy group of this compound can serve as a component of the rigid core in such molecules. mdpi.comgrowingscience.com The α-bromoketone functionality allows for the attachment of this core to other molecular fragments through various reactions, such as Williamson ether synthesis or by serving as a precursor to other functional groups. For instance, the ketone can be reduced to an alcohol and subsequently used in esterification reactions to form ester-linked liquid crystals.

The synthesis of such materials often involves multi-step sequences where building blocks with specific functionalities are sequentially coupled. This compound could be utilized in these synthetic routes to introduce a phenoxy-propane-2-one linker, which can influence the mesomorphic and photophysical properties of the final material. rsc.orgrsc.org The presence of the phenoxy group can enhance the thermal stability and influence the molecular packing of the resulting materials, which are critical parameters for their application in displays and other optoelectronic devices. acs.org

Table 1: Potential Reactions of this compound in Materials Synthesis

Reaction Type Reagents and Conditions Resulting Linkage/Structure Potential Application
Nucleophilic Substitution Phenols, Thiols, Amines Ether, Thioether, Amine linkages Synthesis of liquid crystal dimers and polymers
Hantzsch Thiazole Synthesis Thioamides Thiazole ring formation Precursors for organic dyes and semiconductors
Reduction and Esterification NaBH4, followed by Acyl Chlorides Ester linkages Formation of calamitic liquid crystals

Self-assembled monolayers (SAMs) are highly ordered molecular layers formed on a substrate surface, with applications in nanoscience and surface engineering. biu.ac.ilnih.govresearchgate.netmdpi.comnih.gov The formation of SAMs requires molecules with a specific head group that can bind to the substrate, a spacer unit, and a terminal functional group. While trichlorosilane derivatives are commonly used for creating SAMs, the principles of molecular self-assembly can be extended to other systems. biu.ac.il The phenoxy group in this compound can act as a bulky terminal group that influences the packing and surface properties of a monolayer. biu.ac.ilnih.gov

The α-bromoketone moiety can be transformed into a suitable anchoring group. For example, it can be converted into a thiol or a carboxylic acid, which are known to form stable SAMs on gold and oxide surfaces, respectively. The resulting self-assembled monolayer would present phenoxy groups at the interface, which could be used to tune the surface energy, wettability, and to create specific recognition sites.

Building Block for Natural Product Total Synthesis

The structural motifs found in natural products are often complex and require versatile and efficient synthetic strategies for their construction. mdpi.comrsc.org While there is no direct evidence of this compound being used in the total synthesis of a specific natural product, its potential as a building block can be envisioned based on the principles of bio-inspired synthesis and the development of novel synthetic methodologies. whiterose.ac.uknih.govnih.govrsc.org

Many natural products and bioactive molecules contain polycyclic or heterocyclic scaffolds. nih.gov α-Haloketones are well-known precursors for the synthesis of a wide variety of heterocycles, such as furans, thiazoles, and imidazoles. nih.gov Therefore, this compound could be strategically employed to construct phenoxy-substituted heterocyclic scaffolds that mimic the structures of natural products.

Bio-inspired scaffolds are designed to replicate the structural and functional aspects of natural molecules. nih.gov The incorporation of a phenoxypropyl unit derived from this compound could lead to novel scaffolds with potential biological activity. For instance, the reaction of this intermediate with a suitable binucleophile could lead to the formation of a bridged or fused ring system containing a phenoxy substituent.

The synthesis of complex natural products often drives the development of new synthetic methods. mdpi.com The reactivity of the α-bromoketone in this compound could be exploited in the development of novel cascade reactions or multicomponent reactions to rapidly build molecular complexity. For example, a reaction sequence could be designed where the bromine is first displaced by a nucleophile, and the ketone then participates in an intramolecular cyclization.

The development of such methodologies using this compound as a model substrate could provide new tools for organic synthesis, which could then be applied to the total synthesis of more complex natural product targets that feature a similar structural motif.

Use in Agrochemical Synthesis

The synthesis of modern agrochemicals often involves the creation of molecules with specific pharmacophores that interact with biological targets in pests or plants. While there is a lack of specific literature detailing the use of this compound in agrochemical synthesis, the structural components of the molecule are found in some classes of agrochemicals. For instance, phenoxy herbicides are a well-known class of agrochemicals.

The reactivity of the α-bromoketone could be utilized to synthesize more complex structures containing the phenoxy group, potentially leading to new herbicidal or fungicidal compounds. The development of new synthetic routes to access novel molecular scaffolds is a constant endeavor in agrochemical research, and versatile building blocks like this compound could play a role in this process. However, without specific research data, its application in this field remains speculative.

Industrial Reagent and Chemical Feedstock Applications

Beyond its role as a synthetic intermediate in research, this compound has potential applications as a specialized reagent and feedstock in industrial chemical manufacturing.

In specialized chemical manufacturing, this compound serves as a key building block for introducing the phenoxy-2-oxopropyl moiety into a target molecule. Its utility lies in its ability to react selectively at the C-Br bond, leaving the ketone and ether functionalities intact for subsequent transformations. This makes it a valuable reagent in multi-step syntheses where precise control over reactivity is required to build complex organic molecules used in pharmaceuticals, specialty polymers, and electronic materials.

While not a cross-linking agent itself, this compound is an excellent precursor for creating them. Cross-linking agents are molecules that can form covalent bonds between polymer chains, enhancing material strength and stability. mdpi.com Through simple chemical modification, the compound can be converted into a molecule with two or more reactive sites. For instance, reacting two equivalents of this compound with a difunctional nucleophile, such as a diamine or a bisphenol, would yield a larger molecule with two ketone or phenoxy groups, which can then participate in further reactions to link polymer chains.

Hypothetical Synthesis of a Cross-linking Agent Precursor

ReactantsReaction TypeProductPotential Application
2 eq. This compound + 1 eq. Ethylenediamine (B42938)Double N-alkylationN,N'-bis(3-phenoxy-2-oxopropyl)ethane-1,2-diaminePrecursor for creating cross-linked polymer networks in resins or hydrogels.

Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity Profile

The unique electronic and steric properties of this compound and its derivatives make them interesting substrates for developing new synthetic methods, particularly in the area of transition metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnobelprize.org While this compound itself is not a typical substrate for these reactions at the phenoxy group, its derivatives can be specifically designed for such applications.

For example, a derivative such as 1-Bromo-3-(4-bromophenoxy)propan-2-one contains two different C-Br bonds. The aryl bromide is significantly more reactive in palladium-catalyzed cross-coupling reactions (like the Suzuki, Heck, or Sonogashira reactions) than the alkyl bromide of the α-bromoketone. This difference in reactivity allows for selective functionalization. One could perform a Suzuki coupling to attach a new aryl group at the 4-position of the phenoxy ring, leaving the α-bromoketone untouched for subsequent nucleophilic substitution reactions. This orthogonal reactivity is highly valuable for the efficient synthesis of complex, multi-functionalized molecules from a single precursor. The general mechanism for these reactions involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation and reductive elimination to form the new C-C bond. nobelprize.org

Lack of Specific Research Data Precludes a Detailed Analysis of Organocatalytic Transformations of this compound

Despite a thorough search of available scientific literature, no specific research detailing the use of this compound as a substrate in organocatalytic transformations could be identified. The existing body of research in organocatalysis extensively covers the reactions of α-halo ketones as a general class of compounds; however, explicit examples, detailed research findings, or data tables concerning the precise reactivity and application of this compound within this framework are not present in the accessed resources.

Organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions, has seen significant advancements in the asymmetric functionalization of various substrates. α-Halo ketones, due to their inherent reactivity, are a well-established class of building blocks in these transformations. They can participate in a variety of reactions, including but not limited to, alkylations, aldol (B89426) reactions, and the synthesis of heterocyclic compounds, often with high levels of stereocontrol.

The general reactivity of the α-halo ketone moiety in this compound suggests its potential as a valuable intermediate in organocatalytic synthesis. The presence of the bromine atom at the α-position activates the molecule for nucleophilic attack, while the phenoxy group offers a point for further structural elaboration. Organocatalytic strategies, such as enamine or iminium ion catalysis, could theoretically be employed to achieve enantioselective additions or substitutions at the carbon atom bearing the bromine.

However, without specific studies focused on this compound, any discussion on its role in organocatalytic transformations remains speculative. The generation of a detailed and scientifically accurate article, as per the requested outline, is contingent on the availability of published research data. This would include reaction schemes, optimized conditions, catalyst performance, product yields, and stereoselectivity data, none of which are currently available for this specific compound.

Therefore, while the principles of organocatalysis provide a foundation for predicting the potential utility of this compound, the absence of empirical evidence in the scientific literature prevents a factual and in-depth exploration of its organocatalytic transformations. Further experimental research is required to elucidate the specific behavior of this compound in organocatalyzed reactions and to establish its role as a key intermediate in complex chemical synthesis through this catalytic approach.

Environmental Fate and Chemical Degradation Pathways of 1 Bromo 3 Phenoxypropan 2 One

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolytic degradation, initiated by the absorption of solar radiation, is a significant pathway for the environmental breakdown of many organic compounds, particularly those containing chromophores and photolabile bonds.

The 1-bromo-3-phenoxypropan-2-one (B6259513) molecule contains a carbonyl group which acts as a chromophore, absorbing ultraviolet (UV) radiation. The most probable and significant photochemical process for α-halo ketones is the cleavage of the carbon-halogen bond, which is typically the weakest bond in the molecule. aip.orgacs.org Upon absorption of UV light, the carbon-bromine (C-Br) bond in this compound is expected to undergo homolytic cleavage (photodissociation).

This primary photochemical event results in the formation of two highly reactive free radical species: a phenoxymethylacetyl radical and a bromine radical.

Reaction: C₆H₅OCH₂C(O)CH₂Br + hν (UV radiation) → C₆H₅OCH₂C(O)CH₂• + Br•

The generation of these radicals initiates a cascade of secondary reactions with other molecules present in the environmental matrix, such as water, oxygen, and organic matter, leading to further degradation. The efficiency of this process is dependent on factors like the quantum yield of the reaction, light intensity, and the presence of photosensitizing agents in the environment.

Phenoxymethylacetyl radical (C₆H₅OCH₂C(O)CH₂•): This radical can abstract a hydrogen atom from surrounding water or organic molecules to form 3-phenoxypropan-2-one. It may also react with molecular oxygen to form a peroxy radical, which can lead to more complex oxygenated products and eventual mineralization.

Bromine radical (Br•): This radical is highly reactive and can participate in various atmospheric and aquatic reactions, including the oxidation of other organic pollutants or combination with other radicals.

Based on these pathways, a plausible set of primary photodegradation products is outlined in the table below.

Proposed Photodegradation ProductChemical FormulaFormation Pathway
3-Phenoxypropan-2-oneC₉H₁₀O₂Hydrogen abstraction by the phenoxymethylacetyl radical.
Phenol (B47542)C₆H₆OSecondary degradation involving cleavage of the ether bond.
Acetone (B3395972)C₃H₆OFurther fragmentation of the propanone backbone.
Brominated organic byproductsVariableReaction of bromine radicals with other organic matter.

Hydrolytic Stability and Transformation Pathways in Aqueous Media

Hydrolysis is a chemical decomposition process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound in aqueous environments is highly dependent on the pH of the medium.

The rate of hydrolysis for this compound is expected to vary significantly with pH due to the presence of both an ether linkage and an α-bromo ketone functional group. Ether hydrolysis is typically catalyzed by acid, while the C-Br bond in α-halo ketones is susceptible to nucleophilic attack, which is enhanced under basic conditions. stackexchange.comusda.gov

Acidic Conditions (low pH): Under acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the ether bond. researchgate.netresearchgate.net

Neutral Conditions (pH ≈ 7): At neutral pH, hydrolysis is expected to be slow. Both the ether and the α-bromo ketone moieties exhibit moderate stability.

Basic Conditions (high pH): Under basic conditions, the compound is expected to degrade rapidly. The α-carbon is highly susceptible to nucleophilic substitution (SN2 reaction) by hydroxide (B78521) ions, displacing the bromide ion. libretexts.org Furthermore, strong bases can induce the Favorskii rearrangement in α-halo ketones. libretexts.org

The following table illustrates the expected relationship between pH and the hydrolytic half-life of this compound, based on general principles for similar chemical structures.

pH ConditionDominant Reaction SiteExpected Relative RateIllustrative Half-Life (t½)
Acidic (pH < 4)Ether LinkageModerateDays to Weeks
Neutral (pH ≈ 7)Both sites, slow reactionSlowMonths to Years
Basic (pH > 9)α-Carbon (C-Br bond)FastMinutes to Hours

Note: The half-life values are illustrative and intended to show the expected trend. Specific experimental data for this compound is not available.

Two primary hydrolytic mechanisms contribute to the degradation of this compound in water:

Acid-Catalyzed Ether Cleavage: This reaction proceeds via protonation of the ether oxygen, forming a good leaving group (phenol). A water molecule then acts as a nucleophile, attacking the adjacent carbon atom. This pathway is more significant in acidic waters and is expected to yield phenol and 1-bromo-3-hydroxypropan-2-one. stackexchange.com

Nucleophilic Substitution of Bromine: The C-Br bond is polarized due to the electronegativity of the bromine atom and the electron-withdrawing effect of the adjacent carbonyl group, making the α-carbon electrophilic. nih.gov In neutral or, more significantly, basic solutions, this carbon is readily attacked by nucleophiles like water or hydroxide ions in an SN2 reaction, displacing the bromide ion to form 1-hydroxy-3-phenoxypropan-2-one. libretexts.org

Oxidative Degradation in Environmental Matrices

In the atmosphere, the primary degradation pathway for many volatile organic compounds (VOCs) is oxidation by photochemically generated radicals, most importantly the hydroxyl radical (•OH). oup.commdpi.com Although this compound has low volatility, any portion that enters the atmosphere will be subject to this process. In aquatic systems, •OH and other reactive oxygen species also contribute to the degradation of organic pollutants. nih.gov

The reaction of this compound with •OH radicals can occur via two main pathways:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the aliphatic chain of the molecule.

Electrophilic Addition: The •OH radical can add to the aromatic (phenoxy) ring.

The following table presents typical concentrations of major atmospheric oxidants and representative reaction rate constants for similar ketone structures.

OxidantTypical Atmospheric Concentration (molecules cm⁻³)Representative Rate Constant for Ketones (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime
Hydroxyl Radical (•OH)1 x 10⁶1 x 10⁻¹² to 1 x 10⁻¹¹Days to Weeks
Nitrate Radical (NO₃)1 x 10⁸ (nighttime)Slower than •OHLonger than •OH lifetime
Ozone (O₃)7 x 10¹¹Very slow for saturated ketonesMonths to Years

Note: Rate constants and lifetimes are representative values for ketones and serve as an estimation for the potential oxidative fate of this compound. oup.com

Oxidative degradation ultimately leads to the fragmentation of the molecule, forming smaller, more oxygenated compounds, and can eventually lead to complete mineralization to carbon dioxide, water, and bromide ions.

Characterization and Structure Elucidation of Environmental Transformation Products:In the absence of studies on its degradation, there is no information on the identity or structural elucidation of any environmental transformation products of this compound.

Due to this critical lack of specific data, generating the requested article with the required level of detail, including data tables and detailed research findings, is not feasible at this time. The scientific community has yet to publish in-depth research on the environmental behavior of this particular chemical compound.

Future Research Directions and Emerging Methodologies for 1 Bromo 3 Phenoxypropan 2 One

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of α-halo ketones, including 1-bromo-3-phenoxypropan-2-one (B6259513), is well-suited for adaptation to flow chemistry and automated platforms. These technologies offer significant advantages over conventional batch methods, such as superior control over reaction parameters, enhanced safety, and potential for seamless multi-step synthesis. vapourtec.comnih.govscispace.comflinders.edu.au

Continuous Production and Optimization of Synthetic Routes

Continuous flow chemistry enables the synthesis of chemical compounds in a continuously flowing stream within a network of tubes or microreactors. drreddys.com This approach offers precise control over parameters like temperature, pressure, and reaction time, which is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates, as is often the case in halogenation reactions. vapourtec.comacs.org For the synthesis of α-bromo ketones, flow chemistry can lead to improved reaction efficiency and better selectivity between mono- and di-brominated products compared to batch methods. acs.org

The adoption of a continuous flow process for the synthesis of this compound could involve pumping a solution of 1-phenoxypropan-2-one and a brominating agent through a heated reactor coil. The short residence time and excellent heat transfer characteristics of flow reactors would minimize the formation of impurities and byproducts. scispace.com Researchers have successfully demonstrated the continuous flow synthesis of various α-bromo ketones, achieving high yields and selectivities for reactions that were problematic under batch conditions. vapourtec.commdpi.com Automated synthesis platforms can further enhance this process by systematically varying reaction parameters to rapidly identify optimal conditions. sigmaaldrich.commerckmillipore.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Representative α-Bromination of an Aromatic Ketone
ParameterBatch SynthesisContinuous Flow SynthesisReference
Reaction TimeSeveral hoursMinutes acs.orgacs.org
Temperature ControlDifficult, potential for hotspotsPrecise, excellent heat transfer vapourtec.comscispace.com
YieldGood to ExcellentExcellent to Quantitative mdpi.com
Selectivity (Mono- vs. Di-bromination)ModerateHigh acs.org
SafetyHandling of unstable intermediates can be hazardousSmall reaction volumes enhance safety scispace.com

In-line Analytical Monitoring for Process Control

A key advantage of continuous flow systems is the ability to integrate in-line process analytical technology (PAT). drreddys.com Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the reaction in real-time. flinders.edu.au This continuous data stream allows for precise process control, ensuring consistent product quality and enabling rapid optimization. For the synthesis of this compound, an in-line FTIR probe could track the disappearance of the starting ketone and the appearance of the α-bromo ketone product, allowing for immediate adjustments to flow rate or temperature to maintain optimal output. This level of control is crucial for developing robust and reproducible manufacturing processes.

Sustainable Synthesis and Catalysis for Related Compounds

Future methodologies will increasingly focus on the principles of green chemistry, emphasizing the use of environmentally benign catalysts and renewable raw materials to reduce the environmental footprint of chemical synthesis.

Bio-inspired Catalysis in Derivatization

Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. almacgroup.com For derivatives of this compound, enzymes such as carbonyl reductases (CREDs) could be employed for the asymmetric reduction of the ketone functionality. almacgroup.comresearchgate.net This would provide enantiomerically pure (R)- or (S)-1-bromo-3-phenoxypropan-2-ol, valuable chiral building blocks for pharmaceuticals. taylorandfrancis.com The high stereoselectivity of these biocatalysts often surpasses that of traditional chemical methods. almacgroup.com Research in this area would involve screening enzyme libraries to find a suitable catalyst for this specific substrate and optimizing reaction conditions for industrial-scale application. Bio-inspired synthetic catalysts, which mimic the active sites of enzymes, also represent a promising avenue for achieving high efficiency and selectivity in derivatization reactions. nih.gov

Utilization of Renewable Feedstocks for Precursor Synthesis

A major goal of sustainable chemistry is to replace fossil fuel-based feedstocks with renewable alternatives. The key precursors for this compound are phenol (B47542) and a three-carbon building block, which could potentially be derived from epichlorohydrin (B41342) or glycerol (B35011).

Renewable Phenol: Lignin (B12514952), a complex aromatic polymer that constitutes a significant portion of plant biomass, is a promising renewable source of phenol and other aromatic compounds. rsc.orgpinechemicals.org Various catalytic strategies, including hydrogenolysis, pyrolysis, and acid hydrolysis, are being developed to depolymerize lignin into valuable platform chemicals like phenol. rsc.orgacs.orgresearchgate.netosti.gov Converting lignin-derived alkylmethoxyphenols into phenol is a key area of research that could provide a sustainable route to this essential precursor. acs.orgnih.gov Fermentation-based methods to produce phenol from renewable resources are also under investigation. google.com

Renewable C3 Building Blocks: Glycerol, a major byproduct of biodiesel production, is an abundant and inexpensive renewable feedstock. ntnu.no Processes have been developed to convert glycerol into epichlorohydrin, a versatile intermediate. futuresdiamond.comresearchgate.netrug.nlsemanticscholar.org This "glycerin-to-epichlorohydrin" (GTE) process offers a more sustainable alternative to the traditional propylene-based route. researchgate.net This renewable epichlorohydrin could then be used to synthesize the phenoxypropanol backbone required for this compound.

Table 2: Potential Renewable Feedstocks for this compound Precursors
PrecursorConventional FeedstockPotential Renewable FeedstockConversion TechnologyReference
PhenolBenzene (from petroleum)Lignin (from biomass)Catalytic Depolymerization/Hydrogenolysis acs.orgnih.gov
Epichlorohydrin (C3 precursor)Propylene (B89431) (from petroleum)Glycerol (from biodiesel production)Hydrochlorination/Dehydrochlorination (GTE Process) futuresdiamond.comresearchgate.net

Advanced Computational Modeling for Precise Reactivity and Selectivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. up.ac.za For this compound, computational modeling can provide deep insights into its reaction mechanisms, such as nucleophilic substitution (SN2) reactions at the α-carbon. sciforum.netresearchgate.net

By modeling the potential energy surfaces of reactions, chemists can calculate activation energies for competing pathways, allowing for the prediction of reaction outcomes and selectivity. up.ac.zaresearchgate.net For instance, a computational study could compare the activation barriers for the reaction of this compound with different nucleophiles, guiding the selection of reagents to achieve a desired product. These models can also elucidate the role of solvents and catalysts in influencing reaction rates and pathways. sciforum.net Such predictive power accelerates the development of new synthetic routes and optimizes existing ones, reducing the need for extensive empirical experimentation. nih.govnih.gov

Machine Learning Approaches for Reaction Discovery

Machine learning (ML) is revolutionizing synthetic chemistry by enabling the prediction of reaction outcomes and the discovery of novel synthetic pathways from large datasets. beilstein-journals.orgrjptonline.org For this compound, ML algorithms could be trained on extensive databases of reactions involving α-haloketones to predict its reactivity with a diverse array of nucleophiles, catalysts, and solvent systems. nih.gov

These models can identify subtle patterns in reactivity that may not be apparent to human researchers, thereby suggesting non-intuitive reaction conditions or entirely new transformations. researchgate.net A typical workflow would involve representing the reactants, including this compound, and products as molecular graphs or descriptors. beilstein-journals.org The ML model would then learn the relationship between these representations and the reaction's success or yield. stanford.edu This data-driven approach can significantly reduce the experimental effort required to optimize known reactions or discover new ones. beilstein-journals.orgnih.gov

Table 1: Hypothetical Data for Training a Machine Learning Model for this compound Reactions

Reactant 1Reactant 2CatalystSolventTemperature (°C)Reaction Yield (%)
This compoundThiophenolK₂CO₃Acetonitrile (B52724)2595
This compoundAnilineNoneEthanol7865
This compoundSodium Azide (B81097)NoneDMF5088
This compoundIndolePd(OAc)₂Toluene11045
This compoundDiethyl malonateNaHTHF072

Molecular Dynamics Simulations of Complex Reaction Environments

While quantum mechanical calculations can predict reaction pathways in the gas phase, molecular dynamics (MD) simulations offer a powerful tool to understand how solvents and other environmental factors influence the reactivity of this compound. By simulating the motion of the α-haloketone, reactants, and solvent molecules over time, MD can provide insights into solvation effects, the stability of intermediates, and the conformational dynamics that precede a chemical reaction.

For instance, MD simulations could elucidate the role of specific solvent-solute interactions in the nucleophilic substitution at the α-carbon. Understanding how different solvents stabilize the transition state can guide the selection of optimal reaction media to enhance reaction rates and selectivity. These simulations are particularly valuable for complex reactions where multiple competing pathways may exist.

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound in Solution

ParameterValue / Description
System Composition1 molecule of this compound, 1 molecule of nucleophile (e.g., ammonia), ~2000 solvent molecules (e.g., water)
Force FieldOPLS-AA (for organic molecules), TIP3P (for water)
Simulation BoxCubic, 4 nm x 4 nm x 4 nm with periodic boundary conditions
EnsembleNPT (isothermal-isobaric)
Temperature298 K (25 °C)
Pressure1 bar
Simulation Time100 nanoseconds

Discovery of Novel Transformations and Unexpected Reactivity Modes

The rich chemistry of α-haloketones suggests that this compound is a substrate ripe for the discovery of new chemical transformations. nih.gov Its ability to act as a precursor to enolates, participate in cycloadditions, or undergo rearrangements opens avenues for synthetic innovation. wikipedia.orgwikipedia.org

Unexplored Reaction Classes and Their Potential

Beyond standard nucleophilic substitutions, this compound could be a key reactant in several unexplored or underexploited reaction classes. The presence of two electrophilic centers allows for its use in multi-component reactions to rapidly build molecular complexity. nih.gov For example, a reaction with an amine and an isocyanide could potentially lead to complex heterocyclic scaffolds.

Another promising area is the generation of reactive intermediates. Reductive dehalogenation can form a zinc enolate, which can then participate in various carbon-carbon bond-forming reactions. wikipedia.org Furthermore, under basic conditions, it could undergo a Favorskii rearrangement, a reaction characteristic of α-haloketones, to yield carboxylic acid derivatives. wikipedia.org

Table 3: Potential Unexplored Reactions with this compound

Reaction ClassProposed ReactantsPotential Product Type
[3+2] CycloadditionWith an azide or nitrile oxideSubstituted triazole or isoxazole
Multi-component ReactionWith an amine and an isocyanideHighly functionalized heterocycles
Radical-mediated AnnulationWith an alkene under photoredox conditionsFused ring systems
Tandem Substitution/CyclizationWith a dinucleophile (e.g., ethylenediamine)Diazepinone derivatives

Catalytic Systems for Challenging Conversions

Modern catalytic methods can enable challenging transformations that are difficult to achieve with classical stoichiometric reagents. For this compound, several catalytic strategies hold promise. Asymmetric catalysis could be employed to achieve enantioselective substitutions at the α-carbon, leading to chiral building blocks.

Photoredox catalysis offers a means to generate carbon-centered radicals from the C-Br bond via single-electron transfer. researchgate.net These radicals could then engage in a variety of bond-forming reactions that are complementary to traditional ionic pathways. Additionally, transition-metal catalysis, for instance with palladium or copper, could facilitate cross-coupling reactions, allowing for the introduction of aryl, vinyl, or alkyl groups at the α-position. A triphenylphosphine (B44618) oxide catalyzed reductive halogenation has been shown to be an effective method for the synthesis of unsymmetrical α-haloketones. organic-chemistry.org

Table 4: Comparison of Catalytic Systems for this compound

Catalytic SystemType of TransformationPotential Advantage
Chiral Phase-Transfer CatalysisAsymmetric AlkylationAccess to enantiomerically enriched products
Photoredox Catalysis (e.g., Ru or Ir complexes)Radical Formation and CouplingMild reaction conditions, novel reactivity
Transition-Metal Catalysis (e.g., Pd, Cu, Ni)Cross-Coupling ReactionsFormation of C-C and C-heteroatom bonds
Organocatalysis (e.g., proline derivatives)Asymmetric Aldol (B89426) or Michael ReactionsMetal-free synthesis of chiral molecules

Exploration of this compound in Advanced Materials Science

The reactivity of this compound also makes it an attractive candidate for applications in materials science, particularly in the synthesis of specialty polymers. Its bifunctional nature allows it to act as either a cross-linking agent to modify existing polymers or as a monomer to create new polymer architectures.

As a Cross-linking Agent or Monomer for Specialty Polymers

Cross-linking is a process that chemically joins polymer chains to form a three-dimensional network, enhancing properties such as mechanical strength, thermal stability, and chemical resistance. thermofisher.com this compound can serve as a cross-linking agent for polymers containing nucleophilic functional groups, such as polyamines, polyols, or polythiols. The nucleophilic groups on the polymer chains can displace the bromide ion, forming stable covalent linkages.

This molecule could also be envisioned as a monomer for polymerization. For example, after converting the bromo group to a polymerizable functional group (like an acrylate (B77674) or methacrylate), it could be co-polymerized with other monomers to introduce the phenoxy ketone moiety into the polymer backbone. specialchem.com Such polymers could have applications as specialty adhesives, coatings, or functional materials where the phenoxy group can impart desirable properties like hydrophobicity or thermal stability.

Table 5: Potential Polymer Systems Utilizing this compound

Role of CompoundPolymer TypeCross-linking/Polymerization ReactionPotential Application
Cross-linking AgentPoly(vinyl amine) or ChitosanNucleophilic substitution of bromide by amine groupsHydrogels, biomedical materials
Cross-linking AgentEpoxy ResinsReaction of phenoxy ether with epoxy groups after deprotonationHigh-performance coatings, composites
Monomer (after modification)PolyacrylatesFree-radical copolymerizationSpecialty adhesives, optical materials
MonomerPoly(ether ketone)sNucleophilic aromatic substitution polymerizationHigh-temperature resistant plastics

Precursor for Advanced Functional Coatings or Adhesives

The unique chemical architecture of this compound, featuring a reactive α-bromo ketone, a flexible ether linkage, and a stable phenoxy group, positions it as a promising precursor for the synthesis of advanced functional coatings and adhesives. Future research can be directed towards harnessing these functionalities to develop high-performance materials with tailored properties.

One emerging methodology involves the transformation of this compound into novel functional monomers. For instance, dehydrobromination of this compound could yield a vinyl ketone monomer containing a phenoxy group. The subsequent polymerization of such a monomer could lead to polyvinyl ketones with unique characteristics. nih.govresearchgate.netnih.govbohrium.comrsc.org The presence of the phenoxy group in the polymer backbone is anticipated to enhance thermal stability, chemical resistance, and adhesive properties of the resulting coating or adhesive. lnxinyu.comphlextek.combritannica.com

Another research avenue lies in utilizing this compound as a crosslinking agent for various polymer resins. The ketone functionality can undergo reactions with dihydrazides or diamines, forming stable crosslinked networks. This keto-hydrazide crosslinking chemistry is a well-established method for curing water-borne polymer emulsions at ambient temperatures, offering an environmentally friendly alternative to traditional solvent-based systems. The incorporation of the phenoxy moiety through the crosslinker could improve the mechanical and barrier properties of the cured film.

Furthermore, the reactive bromine atom allows for the grafting of this compound onto existing polymer backbones, introducing the phenoxy ketone functionality as a pendant group. This modification could be used to impart specific surface properties, such as hydrophobicity or enhanced adhesion to particular substrates. For example, grafting onto a polysiloxane backbone could lead to hybrid coatings with a combination of high thermal stability and excellent adhesive characteristics. google.com

The development of phenoxy resins for coatings and adhesives is an active area of research. lnxinyu.comphlextek.comgoogle.comeuropean-coatings.com this compound could serve as a valuable building block in the synthesis of novel phenoxy resins with enhanced functionalities. By reacting it with bisphenols or other phenolic compounds, new oligomers and polymers with tailored molecular weights and architectures can be synthesized, leading to coatings with superior corrosion resistance and adhesives with high bond strength. lnxinyu.comphlextek.comgoogle.comeuropean-coatings.com

The potential applications of this compound as a precursor for coatings and adhesives are summarized in the interactive data table below, highlighting the key functional group, the proposed methodology, and the anticipated benefits for the final product.

Key Functional GroupProposed MethodologyPotential ApplicationAnticipated Benefits in Coatings/Adhesives
α-Bromo KetoneConversion to a vinyl ketone monomer followed by polymerization.Synthesis of novel polyvinyl ketone resins.Enhanced thermal stability, chemical resistance, and adhesion due to the phenoxy group.
KetoneUse as a crosslinking agent for polymers containing hydrazide or amine groups.Curing of water-borne coatings and adhesives.Improved mechanical properties, barrier properties, and ambient temperature curing.
Bromo and KetoneGrafting onto existing polymer backbones.Surface modification of materials.Tailored surface properties such as hydrophobicity and enhanced adhesion.
Phenoxy and BromoSynthesis of novel phenoxy resins by reaction with bisphenols.Development of high-performance coatings and adhesives.Superior corrosion resistance, high bond strength, and improved thermal properties.

Detailed research findings in these areas are yet to be published, representing a fertile ground for future investigations in polymer and materials science. The exploration of these emerging methodologies could unlock the full potential of this compound as a versatile precursor for the next generation of advanced functional coatings and adhesives.

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